PROTAC K-Ras Degrader-3
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C57H67F2N9O6 |
|---|---|
Molekulargewicht |
1012.2 g/mol |
IUPAC-Name |
(3S)-3-[6-[2-[[1-[[1-[[7-(8-ethyl-7-fluoro-3-hydroxynaphthalen-1-yl)-8-fluoro-4-[(3R)-3-hydroxy-3-methylpiperidin-1-yl]pyrido[4,3-d]pyrimidin-2-yl]oxymethyl]cyclopropyl]methyl]-4-methylpiperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-7-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C57H67F2N9O6/c1-4-39-43(58)9-6-35-25-38(69)26-41(46(35)39)48-47(59)49-42(27-60-48)50(67-19-5-12-55(3,73)30-67)63-53(62-49)74-34-57(13-14-57)33-64-20-15-54(2,16-21-64)29-65-31-56(32-65)17-22-66(23-18-56)37-7-8-40-36(24-37)28-68(52(40)72)44-10-11-45(70)61-51(44)71/h6-9,24-27,44,69,73H,4-5,10-23,28-34H2,1-3H3,(H,61,70,71)/t44-,55+/m0/s1 |
InChI-Schlüssel |
WNKAAEVPMKKCRG-PAKSXQJZSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of a PROTAC KRAS G12D Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the oncogenic KRAS G12D protein. The information presented is based on the published research surrounding the development of a series of KRAS G12D PROTACs, with a focus on a representative compound, herein referred to as KRAS G12D Degrader-8o , which is derived from the KRAS G12D inhibitor MRTX1133 and a von Hippel-Lindau (VHL) E3 ligase ligand.[1][2]
Discovery and Design Rationale
The KRAS G12D mutation is a major driver in a variety of cancers, including pancreatic, colorectal, and lung cancers.[2] Historically considered an "undruggable" target, recent advances in the development of targeted therapies have led to the creation of potent inhibitors.[2] Building upon this, the PROTAC technology offers a novel therapeutic modality by inducing the degradation of the target protein rather than simply inhibiting its function.
The design of KRAS G12D Degrader-8o is a strategic amalgamation of a high-affinity ligand for the target protein and a recruiting moiety for an E3 ubiquitin ligase, connected by a chemical linker.[1][2] The key components are:
-
KRAS G12D Warhead: An analog of MRTX1133, a potent and selective non-covalent inhibitor of the KRAS G12D mutant protein.[1][2]
-
E3 Ligase Ligand: A ligand that recruits the VHL E3 ubiquitin ligase.[1][2]
-
Linker: A chemical linker designed to connect the warhead and the VHL ligand, optimizing the formation of a stable ternary complex between KRAS G12D and VHL.
Structural modifications to the linker and the MRTX1133 analog were systematically explored to enhance cell permeability and degradation activity, leading to the identification of compound 8o as a potent and selective degrader.[1][2]
Synthesis of KRAS G12D Degrader-8o
The synthesis of KRAS G12D Degrader-8o is a multi-step process involving the preparation of the modified MRTX1133 warhead, the VHL ligand with a linker attachment point, and the final coupling of these two fragments. The detailed synthetic scheme is outlined in the supporting information of the primary publication. A generalized representation of the synthetic strategy is provided below.
(Note: The following is a conceptual representation. For the detailed, step-by-step synthetic protocol, including reagents, reaction conditions, and characterization data, please refer to the supplementary information of the publication by Zhou et al., Journal of Medicinal Chemistry, 2024.[1][2])
-
Synthesis of the MRTX1133 Analog (Warhead): This involves the construction of the core heterocyclic system of MRTX1133 with a reactive functional group (e.g., an amine or a carboxylic acid) on the solvent-exposed region to allow for linker attachment.
-
Synthesis of the VHL Ligand-Linker Moiety: A well-characterized VHL ligand is synthesized with a linker of a specific length and composition, terminating in a complementary reactive group for coupling with the warhead.
-
PROTAC Assembly: The MRTX1133 analog and the VHL ligand-linker are coupled using standard amide bond formation or other suitable conjugation chemistries.
-
Purification and Characterization: The final PROTAC compound, KRAS G12D Degrader-8o, is purified by chromatography and its structure and purity are confirmed by analytical techniques such as NMR and mass spectrometry.
Quantitative Data Summary
The following tables summarize the key quantitative data for KRAS G12D Degrader-8o, demonstrating its potent degradation activity and anti-proliferative effects in KRAS G12D mutant cancer cell lines.
Table 1: In Vitro Degradation and Anti-proliferative Activity of KRAS G12D Degrader-8o [1][2]
| Cell Line | KRAS Mutation | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) |
| AsPC-1 | G12D | 1.2 | >95 | 3.5 |
| MIA PaCa-2 | G12D | 2.5 | >95 | 8.1 |
| SW1990 | G12D | 3.1 | >90 | 12.7 |
DC₅₀: Half-maximal degradation concentration; Dₘₐₓ: Maximum degradation; IC₅₀: Half-maximal inhibitory concentration.
Table 2: Pharmacokinetic Properties of KRAS G12D Degrader-8o in Mice [1][2]
| Parameter | Value (Intravenous) | Value (Oral) |
| Dose (mg/kg) | 1 | 5 |
| T₁/₂ (h) | 2.1 | 3.4 |
| Cₘₐₓ (ng/mL) | 350 | 120 |
| AUC (ng·h/mL) | 480 | 550 |
| Bioavailability (%) | - | 23 |
T₁/₂: Half-life; Cₘₐₓ: Maximum plasma concentration; AUC: Area under the curve.
Mechanism of Action and Signaling Pathways
KRAS G12D Degrader-8o functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system.
The degradation of KRAS G12D by this PROTAC leads to the downregulation of downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, thereby inhibiting cancer cell proliferation and survival.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize KRAS G12D degraders.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the degrader.
-
Cell Seeding: Seed KRAS G12D mutant cells (e.g., AsPC-1, MIA PaCa-2) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of KRAS G12D Degrader-8o in culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Reagent Addition: Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: For MTS assays, measure the absorbance at 490 nm. For MTT assays, first add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan (B1609692) crystals, then measure the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.
Western Blotting for KRAS G12D Degradation
This immunoassay is used to quantify the reduction of KRAS G12D protein levels.
-
Cell Treatment and Lysis: Plate KRAS G12D mutant cells and treat with varying concentrations of the degrader for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against KRAS, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the extent of protein degradation relative to the loading control.
Proteasome and E3 Ligase Dependence Assays
To confirm the mechanism of action, co-treatment experiments are performed.
-
Proteasome Inhibition: Co-treat cells with KRAS G12D Degrader-8o and a proteasome inhibitor (e.g., MG132). A rescue of KRAS G12D protein levels, as determined by Western blotting, indicates proteasome-dependent degradation.
-
VHL Ligand Competition: Co-treat cells with KRAS G12D Degrader-8o and an excess of a free VHL ligand. Competitive binding to VHL should prevent the formation of the ternary complex and thus block the degradation of KRAS G12D.
Conclusion
The development of KRAS G12D Degrader-8o represents a significant advancement in the pursuit of therapies for KRAS G12D-driven cancers.[1][2] This PROTAC demonstrates potent and selective degradation of its target, leading to the inhibition of downstream oncogenic signaling and potent anti-proliferative effects in cancer cells.[1][2] Furthermore, it exhibits favorable pharmacokinetic properties, supporting its potential for in vivo efficacy.[1][2] The detailed methodologies and data presented in this guide provide a framework for the evaluation and further development of targeted protein degraders against this challenging oncogene.
References
PROTAC K-Ras Degrader-3 chemical structure and properties
This guide provides a comprehensive technical overview of PROTAC K-Ras Degrader-3, a potent and selective degrader of the oncogenic K-Ras protein. Tailored for researchers, scientists, and drug development professionals, this document details the chemical structure, biological properties, and the methodologies used to evaluate this compound.
Introduction
Proteolysis targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins. This compound, also known as compound 40, is a heterobifunctional molecule designed to specifically target and induce the degradation of the K-Ras protein, a critical driver in many human cancers.
Chemical Structure and Properties
This compound is a complex molecule comprising three key components: a ligand that binds to the K-Ras protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
Chemical Structure:
-
Molecular Formula: C₅₇H₆₇F₂N₉O₆
-
CAS Number: 3043670-68-1
(The exact chemical structure image is proprietary to commercial suppliers and is not reproduced here. The molecular formula and CAS number provide definitive identification.)
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅₇H₆₇F₂N₉O₆ |
| CAS Number | 3043670-68-1 |
| Appearance | (Not publicly available) |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Biological Activity and Quantitative Data
This compound has demonstrated potent and specific activity in degrading K-Ras, particularly the G12D mutant, and inhibiting the growth of cancer cells harboring this mutation.
Table 2: In Vitro Biological Activity of this compound
| Assay | Cell Line | Target | Value |
| Degradation (DC₅₀) | SW620 | K-Ras (G12D) | ≤ 1 nM |
| Growth Inhibition (GI₅₀) | SW620 (3D) | Cell Growth | ≤ 10 nM |
Mechanism of Action
As a PROTAC, this degrader operates through a catalytic mechanism, hijacking the cell's natural protein disposal machinery.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of K-Ras PROTACs. While the specific synthesis protocol for this compound is not publicly available, a general approach for the synthesis of similar molecules is described, followed by detailed biological assay protocols.
General Synthesis of K-Ras PROTACs
The synthesis of K-Ras PROTACs typically involves a multi-step process where the K-Ras binding moiety, the E3 ligase ligand, and the linker are synthesized separately and then conjugated.
Western Blotting for K-Ras Degradation
This protocol is used to quantify the degradation of K-Ras protein in cells treated with the PROTAC.
-
Cell Culture and Treatment:
-
Seed SW620 (or other relevant K-Ras mutant) cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or DMSO as a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them with Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against K-Ras overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody for a loading control protein (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the K-Ras band intensity to the loading control for each sample to determine the percentage of degradation.
-
3D Spheroid Cell Growth Assay (GI₅₀ Determination)
This assay assesses the growth inhibitory effect of the PROTAC in a more physiologically relevant three-dimensional cell culture model.
-
Spheroid Formation (Hanging Drop Method):
-
Prepare a single-cell suspension of SW620 cells.
-
Pipette 20 µL drops of the cell suspension (containing a defined number of cells, e.g., 500-1000 cells/drop) onto the inside of a petri dish lid.
-
Invert the lid and place it over the petri dish containing PBS to maintain humidity.
-
Incubate for 48-72 hours to allow for the formation of spheroids.
-
-
Treatment and Growth Inhibition Assay:
-
Gently transfer the formed spheroids into an ultra-low attachment 96-well plate.
-
Add cell culture medium containing serial dilutions of this compound or DMSO control to the wells.
-
Incubate the spheroids for a defined period (e.g., 5-7 days).
-
Assess cell viability using a suitable assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which measures ATP levels.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration relative to the DMSO control.
-
Determine the GI₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell growth.
-
Signaling Pathway Analysis
The degradation of K-Ras by this compound is expected to inhibit downstream signaling pathways that are critical for cancer cell proliferation and survival.
Conclusion
This compound is a highly potent and selective molecule for the targeted degradation of K-Ras. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and cancer drug discovery. This compound represents a significant advancement in the effort to develop effective therapies against K-Ras-driven cancers.
Technical Guide: E3 Ligase Recruitment by a PROTAC K-Ras Degrader
A Focus on the VHL-Recruiting KRAS G12C Degrader, LC-2
Disclaimer: The term "PROTAC K-Ras Degrader-3" does not correspond to a standardized nomenclature in publicly available scientific literature. This guide will focus on a well-characterized, first-in-class PROTAC, LC-2 , which targets the oncogenic KRAS G12C mutant for degradation by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4][5][6]
Introduction to K-Ras Degradation via PROTAC Technology
The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers, making it a highly sought-after therapeutic target.[2] For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the lack of deep binding pockets on its surface. The development of covalent inhibitors targeting the KRAS G12C mutant has marked a significant breakthrough.[2]
Proteolysis-targeting chimera (PROTAC) technology offers an alternative and complementary therapeutic strategy to traditional inhibition.[2][7] PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[8][9] This guide provides an in-depth technical overview of the mechanism, quantitative profile, and experimental characterization of the VHL-recruiting KRAS G12C degrader, LC-2.
Core Mechanism: VHL E3 Ligase Recruitment by LC-2
LC-2 is a PROTAC designed to induce the degradation of the KRAS G12C mutant protein.[1][2] It is composed of three key components: a warhead that binds to the target protein, a ligand that recruits an E3 ligase, and a linker connecting the two.
-
Target-Binding Moiety (Warhead): LC-2 utilizes the MRTX849 warhead, which covalently binds to the cysteine residue of the KRAS G12C mutant.[1][2][3][10]
-
E3 Ligase Ligand: LC-2 incorporates a ligand that specifically recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1][2][3][10]
-
Linker: A chemical linker connects the MRTX849 warhead and the VHL ligand, optimizing the formation of a stable ternary complex.
The core mechanism of LC-2 is the formation of a ternary complex between KRAS G12C, LC-2, and the VHL E3 ligase.[1][4] This proximity induces the VHL ligase to polyubiquitinate KRAS G12C, marking it for recognition and subsequent degradation by the 26S proteasome.[4] This process is catalytic, as a single molecule of LC-2 can induce the degradation of multiple KRAS G12C proteins.[11]
Quantitative Data Presentation
The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). LC-2 has demonstrated potent and sustained degradation of endogenous KRAS G12C across multiple cancer cell lines.
| Cell Line | KRAS G12C Status | DC50 (µM) | Dmax (%) | Reference |
| NCI-H2030 | Homozygous | ~0.25 - 0.76 | >65 | [1] |
| MIA PaCa-2 | Heterozygous | ~0.25 - 0.76 | N/A | [10] |
| SW1573 | Heterozygous | ~0.25 - 0.76 | N/A | [10] |
| NCI-H23 | Heterozygous | ~0.25 - 0.76 | N/A | [10] |
| NCI-H358 | Heterozygous | ~0.25 - 0.76 | N/A | [10] |
| KRAS(G12C) Cells | Engineered | 1.9 | 69 | [12] |
Note: DC50 values can vary based on experimental conditions such as treatment duration.
Affected Signaling Pathways
KRAS is a central node in cellular signaling, primarily activating downstream pathways that regulate cell proliferation, survival, and differentiation. The KRAS G12C mutation locks the protein in a constitutively active, GTP-bound state, leading to aberrant signaling.[13] By degrading KRAS G12C, LC-2 effectively suppresses these downstream oncogenic signals. The most prominent pathway affected is the RAF-MEK-ERK (MAPK) pathway.[1][14][15] Degradation of KRAS G12C leads to a dose-dependent decrease in the phosphorylation of ERK (pERK), a key marker of pathway activity.[1]
Experimental Protocols
Characterizing a K-Ras degrader like LC-2 involves a suite of biochemical and cell-based assays to confirm its mechanism of action, potency, and selectivity.[12][16]
Cellular Degradation Assay (Western Blot)
This is a fundamental assay to measure the dose-dependent degradation of the target protein in cells.
Objective: To determine the DC50 and Dmax of the PROTAC degrader.
Methodology:
-
Cell Seeding: Plate KRAS G12C mutant cancer cells (e.g., NCI-H2030) in 6-well or 12-well plates and allow them to adhere overnight.[17]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).[12][17]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[17]
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against KRAS and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Data Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities. Normalize the KRAS signal to the loading control.
-
Plot the normalized KRAS levels against the PROTAC concentration and fit a dose-response curve to calculate the DC50 and Dmax values.[17]
-
Ternary Complex Formation Assay
This assay confirms that the PROTAC can successfully bridge the target protein and the E3 ligase. Several biophysical and in-cell methods can be used.[18][19][20]
Objective: To measure the formation and stability of the KRAS-PROTAC-VHL ternary complex.
Methodology (Example using NanoBRET™ in Live Cells):
-
Vector Preparation: Clone the target protein (KRAS G12C) as a fusion with NanoLuc® luciferase and a component of the E3 ligase complex (e.g., VHL) as a fusion with HaloTag®.[19][21]
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with the NanoLuc-KRAS and HaloTag-VHL expression vectors.
-
Compound Treatment: Add the HaloTag® NanoBRET™ 618 Ligand to the cells, followed by a serial dilution of the PROTAC degrader.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Measure both the donor (NanoLuc) and acceptor (HaloTag-618) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A PROTAC-dependent increase in the BRET ratio indicates the formation of the ternary complex. The "hook effect," a decrease in signal at high PROTAC concentrations due to the formation of binary complexes, is often observed.[21]
Quantitative Proteomics for Selectivity Analysis
This experiment assesses the selectivity of the degrader across the entire proteome.
Objective: To identify on-target and potential off-target proteins degraded upon PROTAC treatment.
Methodology (Example using TMT-based Mass Spectrometry):
-
Cell Treatment: Treat cells with the PROTAC at a concentration that achieves maximal degradation (e.g., 1 µM) and with a vehicle control.
-
Protein Extraction and Digestion: Lyse the cells, extract the proteome, and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptide samples from different treatment conditions with isobaric Tandem Mass Tags (TMT).[22]
-
LC-MS/MS Analysis: Combine the labeled samples and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify thousands of proteins across the samples.[22] A significant decrease in the abundance of a protein in the PROTAC-treated sample compared to the control indicates degradation. This allows for the unbiased confirmation of KRAS degradation and the identification of any unintended off-targets.
Conclusion
The development of VHL-recruiting PROTACs like LC-2 represents a significant advancement in the quest to drug oncogenic KRAS.[2][4] By hijacking the VHL E3 ligase to induce the targeted degradation of KRAS G12C, these molecules provide a powerful and catalytic approach to eliminate the oncoprotein and suppress its downstream signaling pathways.[1][4] The in-depth characterization through cellular, biophysical, and proteomic assays is crucial for the optimization of these novel therapeutics and for understanding their precise mechanism of action, potency, and selectivity. This technical guide provides a framework for researchers and drug developers working in this exciting and rapidly evolving field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs | Semantic Scholar [semanticscholar.org]
- 4. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 8. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drugging KRAS: current perspectives and state-of-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. benchchem.com [benchchem.com]
- 18. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 19. Ternary Complex Formation [worldwide.promega.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
An In-Depth Technical Guide to PROTAC K-Ras Degrader Ternary Complex Formation with K-Ras
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kirsten Rat Sarcoma Viral Oncogene Homolog (K-Ras) is a frequently mutated oncogene implicated in a significant percentage of human cancers, including pancreatic, colorectal, and lung cancers.[1] For decades, K-Ras was considered "undruggable" due to its picomolar affinity for GTP and the absence of deep hydrophobic pockets for small molecule inhibitors.[2] The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted cancer therapy, offering a novel modality to eliminate pathogenic proteins like K-Ras.[2]
This technical guide provides a comprehensive overview of the mechanism of action, key quantitative data, and detailed experimental protocols for a representative PROTAC K-Ras degrader, herein referred to as "K-Ras Degrader-Exemplar," which targets the K-Ras G12D mutation. This document is intended to serve as a detailed resource for researchers and drug development professionals working on the design and characterization of K-Ras-targeting PROTACs.
Mechanism of Action: The PROTAC Catalytic Cycle
PROTACs are heterobifunctional molecules that consist of a ligand for the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The mechanism of action of a K-Ras PROTAC is a catalytic cycle that hijacks the cell's native ubiquitin-proteasome system (UPS) to induce the selective degradation of the K-Ras protein.[2]
The process unfolds in the following key steps:
-
Ternary Complex Formation: The K-Ras PROTAC enters the cell and simultaneously binds to the K-Ras G12D protein and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a transient ternary complex.
-
Ubiquitination of K-Ras: Within the proximity induced by the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to surface-accessible lysine (B10760008) residues on the K-Ras G12D protein.[2] This process is repeated, leading to the formation of a polyubiquitin (B1169507) chain on K-Ras.
-
Proteasomal Degradation: The polyubiquitinated K-Ras G12D is then recognized by the 26S proteasome, the cell's protein degradation machinery.[2] The proteasome unfolds and proteolytically degrades the K-Ras protein into small peptides.
-
PROTAC Recycling: Following the degradation of the target protein, the PROTAC molecule is released and can engage another K-Ras protein and E3 ligase, thus acting catalytically.
Quantitative Data Summary
The following tables summarize representative quantitative data for the interaction and activity of K-Ras Degrader-Exemplar.
Table 1: Binary and Ternary Complex Binding Affinities
| Interaction | Biophysical Method | Dissociation Constant (Kd) |
| K-Ras Degrader-Exemplar + K-Ras G12D | Surface Plasmon Resonance (SPR) | 15 nM |
| K-Ras Degrader-Exemplar + CRBN | Isothermal Titration Calorimetry (ITC) | 150 nM |
| K-Ras G12D + K-Ras Degrader-Exemplar + CRBN | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | 5 nM |
Table 2: In Vitro Degradation and Cellular Activity
| Parameter | Cell Line | Value |
| DC50 (50% Degradation Concentration) | SW620 (K-Ras G12V) | 1.5 nM |
| Dmax (Maximum Degradation) | SW620 (K-Ras G12V) | >95% |
| GI50 (50% Growth Inhibition) | SW620 (K-Ras G12V) | 10 nM |
| p-ERK Inhibition (IC50) | SW620 (K-Ras G12V) | 5 nM |
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Binary Binding Affinity
This protocol outlines the determination of the binding affinity between K-Ras Degrader-Exemplar and K-Ras G12D.
-
Instrumentation: Biacore T200 (or equivalent).
-
Immobilization:
-
Recombinant human K-Ras G12D protein is immobilized on a CM5 sensor chip via standard amine coupling chemistry.
-
The chip surface is activated with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
K-Ras G12D in 10 mM sodium acetate, pH 5.0, is injected over the activated surface.
-
The surface is then deactivated with 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis:
-
A serial dilution of K-Ras Degrader-Exemplar in running buffer (e.g., HBS-EP+) is injected over the immobilized K-Ras G12D surface.
-
Association and dissociation phases are monitored in real-time.
-
The sensor surface is regenerated between cycles with an appropriate buffer (e.g., a short pulse of glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.
-
The steady-state binding responses are plotted against the analyte concentration and fitted to a 1:1 binding model to determine the dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Binary Binding Affinity
This protocol describes the measurement of the binding affinity between K-Ras Degrader-Exemplar and the E3 ligase, CRBN.
-
Instrumentation: MicroCal PEAQ-ITC (or equivalent).
-
Sample Preparation:
-
Recombinant human CRBN protein is dialyzed against the ITC running buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).
-
K-Ras Degrader-Exemplar is dissolved in the same buffer.
-
-
Titration:
-
The sample cell is filled with the CRBN protein solution.
-
The syringe is filled with the K-Ras Degrader-Exemplar solution.
-
A series of small injections of the degrader solution into the protein solution are performed while the heat change upon binding is measured.
-
-
Data Analysis:
-
The heat of binding for each injection is integrated and plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Ternary Complex Formation
This protocol details the characterization of the K-Ras G12D : K-Ras Degrader-Exemplar : CRBN ternary complex.
-
Reagents:
-
His-tagged K-Ras G12D
-
GST-tagged CRBN
-
Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
-
Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)
-
K-Ras Degrader-Exemplar
-
-
Procedure:
-
In a microplate, His-tagged K-Ras G12D, GST-tagged CRBN, and the donor- and acceptor-labeled antibodies are combined in the assay buffer.
-
A serial dilution of K-Ras Degrader-Exemplar is added to the wells.
-
The plate is incubated to allow for ternary complex formation.
-
-
Measurement:
-
The FRET signal is measured using a plate reader capable of time-resolved fluorescence detection. The emission of both the donor and acceptor fluorophores is recorded.
-
-
Data Analysis:
-
The TR-FRET ratio (acceptor emission / donor emission) is calculated for each concentration of the degrader.
-
The data is plotted as the TR-FRET ratio versus the degrader concentration, and the resulting curve is fitted to a suitable model to determine the half-maximal effective concentration (EC50) for ternary complex formation.
-
Western Blot for K-Ras Degradation
This protocol is used to quantify the degradation of endogenous K-Ras in cancer cells.
-
Cell Culture and Treatment:
-
SW620 cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with a serial dilution of K-Ras Degrader-Exemplar for a specified time (e.g., 24 hours).
-
-
Protein Extraction:
-
Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a BCA assay.
-
-
Immunoblotting:
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for K-Ras.
-
A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The band intensities are quantified using densitometry software, and the K-Ras signal is normalized to the loading control.
-
The DC50 value is calculated from the dose-response curve.
-
Visualizations
K-Ras Signaling Pathway
Caption: The K-Ras signaling pathway and its downstream effectors.
PROTAC K-Ras Degrader Mechanism of Action
References
An In-Depth Technical Guide to PROTAC K-Ras Degrader-3: Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of therapies targeting KRAS, one of the most frequently mutated oncogenes in human cancers, has been a long-standing challenge in drug discovery. The advent of targeted protein degradation, particularly through the use of Proteolysis Targeting Chimeras (PROTACs), has opened new avenues for neutralizing previously "undruggable" targets. This technical guide focuses on PROTAC K-Ras Degrader-3, also known as compound 40, a novel degrader targeting the KRAS G12C mutant. This document provides a comprehensive overview of its binding affinity and kinetics, supported by detailed experimental protocols and visual representations of its mechanism and relevant pathways.
Core Mechanism of Action
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). It achieves this by simultaneously binding to the KRAS G12C protein and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase. This induced proximity facilitates the ubiquitination of KRAS G12C, marking it for degradation by the proteasome.
Quantitative Binding and Degradation Data
The efficacy of a PROTAC is determined by its ability to form a stable ternary complex and induce target degradation. The following tables summarize the key quantitative data for this compound (compound 40). Note: Specific binary binding affinity (Kd) and kinetic parameters (kon, koff) for this compound are not publicly available in the analyzed literature. The data presented here is based on its degradation and anti-proliferative activities.
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation) | SW620 (KRAS G12D) | ≤ 1 nM | [1] |
| GI50 (Growth Inhibition) | SW620 (KRAS G12D) 3D culture | ≤ 10 nM | [1] |
| IC50 (Anti-proliferative) | H358 (KRAS G12C) | 11.09 µM | [2] |
| IC50 (Anti-proliferative) | MIA PaCa-2 (KRAS G12C) | 17.86 µM | [2] |
Table 1: Cellular Activity of this compound (Compound 40)
Experimental Protocols
The characterization of PROTACs like K-Ras Degrader-3 involves a suite of biophysical and cell-based assays to determine binding affinity, kinetics, and degradation efficiency. Below are detailed methodologies for key experiments typically employed in the evaluation of such molecules.
Western Blot for Protein Degradation
This assay is fundamental to confirming the primary function of a PROTAC – the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., H358, MIA PaCa-2) in 6-well plates. After 24 hours, treat the cells with increasing concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for KRAS G12C overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the KRAS G12C band intensity to the loading control. The DC50 value is calculated by plotting the percentage of KRAS G12C degradation against the logarithm of the PROTAC concentration.
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
SPR is a label-free technique used to measure the binding affinity (KD) and kinetics (association rate constant, kon; dissociation rate constant, koff) of the PROTAC to its target protein and the E3 ligase, both in binary and ternary complex formations.
Protocol:
-
Protein Immobilization: Immobilize the purified VHL E3 ligase complex onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Binary Interaction Analysis:
-
To measure the binding of the PROTAC to VHL, inject a series of concentrations of this compound over the sensor surface and a reference flow cell.
-
To measure the binding of the PROTAC to KRAS G12C, immobilize KRAS G12C and inject the PROTAC.
-
-
Ternary Complex Analysis:
-
To measure the formation of the ternary complex, inject a constant, saturating concentration of KRAS G12C mixed with varying concentrations of this compound over the VHL-immobilized surface.
-
-
Data Acquisition and Analysis: Monitor the binding events in real-time by detecting changes in the refractive index at the sensor surface. Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding model) to determine the KD, kon, and koff values for both binary and ternary interactions.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Protocol:
-
Sample Preparation: Dialyze the purified proteins (KRAS G12C and VHL E3 ligase complex) and dissolve the PROTAC in the same buffer to minimize heats of dilution.
-
ITC Experiment:
-
Binary Titration: Fill the ITC syringe with a concentrated solution of this compound and the sample cell with a dilute solution of either KRAS G12C or VHL.
-
Ternary Titration: To assess ternary complex formation, the sample cell can contain the target protein and the PROTAC, while the syringe contains the E3 ligase.
-
-
Data Acquisition: Perform a series of injections of the syringe solution into the sample cell while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
Conclusion
This compound (compound 40) represents a significant advancement in the quest to target oncogenic KRAS. While detailed public data on its direct binding affinity and kinetics are limited, its potent cellular degradation and anti-proliferative activities underscore the promise of the PROTAC approach. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this and other novel KRAS-targeting degraders, which is essential for their continued development and optimization as potential cancer therapeutics. Further studies disclosing the specific biophysical parameters of this compound will be invaluable to the scientific community.
References
A Technical Deep Dive into PROTAC K-Ras Degrader-3: Selectivity for K-Ras Isoforms
For Researchers, Scientists, and Drug Development Professionals
The development of therapeutics targeting the Kirsten Rat Sarcoma (K-Ras) oncogene, long considered "undruggable," has been a central goal in cancer research. The emergence of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in this endeavor. This technical guide focuses on PROTAC K-Ras Degrader-3, providing an in-depth analysis of its selectivity for various K-Ras isoforms. This document synthesizes available data, outlines key experimental methodologies, and visualizes the underlying biological and experimental frameworks.
Introduction to this compound
This compound is a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of K-Ras. It consists of a ligand that binds to K-Ras, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the target K-Ras protein.
Quantitative Selectivity Profile
The selectivity of a PROTAC is a critical determinant of its therapeutic window and potential off-target effects. The following table summarizes the available quantitative data for this compound and other exemplary K-Ras PROTACs to illustrate the landscape of isoform selectivity.
| Degrader | Target Isoform | Cell Line | DC50 | Dmax | Selectivity Notes | Reference |
| This compound (compound 40) | K-Ras G12D | SW620 | ≤ 1 nM | >90% | High potency against G12D. Data on other isoforms is limited in publicly available sources. | [1][2] |
| LC-2 | K-Ras G12C | NCI-H2030, SW1573 | 0.25 - 0.76 µM | Not specified | Selective for K-Ras G12C; does not degrade K-Ras G13D. | [3] |
| Pan-KRAS Degrader-1 | Pan-K-Ras (G12D, G12C, G12V, G13D) | AGS (G12D) | 1.1 nM | 95% | Degrades multiple K-Ras mutants. | [4] |
| A G12D-selective PROTAC | K-Ras G12D | GP2d | <1 nM | >90% | Highly selective for K-Ras G12D over wild-type K-Ras, N-Ras, and H-Ras. | [5] |
Mechanism of Action and Signaling Pathway
This compound functions by inducing the formation of a ternary complex between the K-Ras protein and an E3 ubiquitin ligase, most commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN). This proximity leads to the polyubiquitination of K-Ras, marking it for degradation by the 26S proteasome. The degradation of oncogenic K-Ras mutants effectively halts the downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.
Figure 1: Mechanism of Action of this compound and its impact on downstream signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of K-Ras PROTACs.
Cellular Degradation Assay (Western Blot)
This protocol is used to determine the degradation of K-Ras in cells treated with a PROTAC.
1. Cell Culture and Treatment:
-
Seed cells (e.g., SW620 for K-Ras G12D, MIA PaCa-2 for K-Ras G12C) in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of the PROTAC K-Ras degrader or DMSO as a vehicle control for a specified time (e.g., 24 hours).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for K-Ras (and isoform-specific antibodies if available) overnight at 4°C.
-
Also, probe for a loading control (e.g., GAPDH, β-actin, or Tubulin) to normalize the data.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the K-Ras band intensity to the loading control for each sample.
-
Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Figure 2: Experimental workflow for determining protein degradation via Western Blot.
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.
1. Reaction Setup:
-
Prepare a reaction mixture containing:
-
E1 activating enzyme
-
E2 conjugating enzyme (e.g., UbcH5a)
-
E3 ligase (e.g., purified VHL-ElonginB-ElonginC complex)
-
Recombinant K-Ras protein (the isoform of interest)
-
Ubiquitin
-
ATP
-
The PROTAC degrader at various concentrations
-
-
Include control reactions (e.g., no PROTAC, no E3 ligase) to ensure the ubiquitination is PROTAC- and E3-dependent.
2. Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
3. Quenching and Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blotting using an anti-K-Ras antibody.
4. Interpretation:
-
The appearance of higher molecular weight bands or a smear above the unmodified K-Ras band indicates polyubiquitination. The intensity of these bands should correlate with the PROTAC concentration.
Conclusion
This compound demonstrates high potency in degrading the K-Ras G12D isoform. While a comprehensive public dataset on its selectivity against a wide panel of K-Ras and other Ras isoforms is limited, the broader landscape of K-Ras PROTAC development reveals a trend towards achieving high isoform specificity. The experimental protocols outlined in this guide provide a robust framework for researchers to assess the selectivity and efficacy of novel K-Ras degraders. The continued development of isoform-selective K-Ras PROTACs holds significant promise for advancing targeted cancer therapies.
References
- 1. Ubiquitination Assay - Profacgen [profacgen.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. lifesensors.com [lifesensors.com]
- 4. A potent KRAS macromolecule degrader specifically targeting tumours with mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders | Semantic Scholar [semanticscholar.org]
Technical Guide: The Impact of PROTAC K-Ras Degrader-3 on Downstream Signaling Pathways
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is one of the most frequently mutated oncogenes in human cancers, making it a high-priority target for therapeutic development. Historically considered "undruggable," the advent of novel therapeutic modalities, such as Proteolysis-Targeting Chimeras (PROTACs), has opened new avenues for targeting KRAS. This technical guide provides an in-depth analysis of PROTAC K-Ras Degrader-3, a heterobifunctional molecule designed to induce the selective degradation of the KRAS protein. We will explore its mechanism of action, its profound effects on critical downstream signaling pathways, present key quantitative data, and provide detailed experimental protocols for assessing its activity.
Introduction to KRAS and PROTAC Technology
KRAS is a small GTPase that functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] In its active form, KRAS engages with and activates multiple downstream effector proteins, leading to the stimulation of signaling cascades that control cell proliferation, survival, and differentiation.[2] The most prominent of these are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.[1][3] Mutations in KRAS, such as G12D, lock the protein in a constitutively active state, driving oncogenesis.[4]
PROTACs are a novel class of therapeutic agents that co-opt the cell's natural protein disposal system—the Ubiquitin-Proteasome System (UPS)—to eliminate target proteins.[5] These molecules consist of a ligand that binds the target protein (e.g., KRAS), another ligand that recruits an E3 ubiquitin ligase, and a flexible linker connecting them.[6] This tripartite binding forms a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.[7]
Mechanism of Action: this compound
This compound is engineered to specifically target KRAS, particularly mutant forms like KRAS G12D.[6][8] Its mechanism involves bringing the KRAS protein into proximity with an E3 ligase, facilitating its polyubiquitination and marking it for destruction by the 26S proteasome. This event physically eliminates the KRAS protein from the cell, providing a distinct advantage over small molecule inhibitors which only block its function and can be subject to resistance mechanisms.[3]
Effect on Downstream Signaling Pathways
By eliminating the upstream KRAS protein, this compound effectively shuts down the oncogenic signals propagated through its primary downstream pathways. This leads to a profound and sustained inhibition of tumor growth signals.
Inhibition of the MAPK/ERK Pathway
The MAPK pathway is a critical cascade for cell proliferation. Active, GTP-bound KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK. Activated MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate gene expression related to cell growth. Degradation of KRAS breaks this chain at the top, leading to a rapid and durable reduction in the phosphorylation of both MEK and ERK.[7][9]
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT pathway is central to cell survival, growth, and metabolism. Active KRAS can also bind to and activate the p110 catalytic subunit of PI3K. This activation leads to the production of PIP3, which recruits and activates PDK1 and AKT. Activated AKT then phosphorylates a host of downstream targets, including mTOR, to promote cell survival and block apoptosis. The degradation of KRAS by this compound prevents the initial activation of PI3K, thereby suppressing the entire downstream cascade.[3][9]
Quantitative Data Summary
The efficacy of this compound is quantified by its ability to induce KRAS degradation and inhibit cancer cell growth. The tables below summarize key preclinical data for this molecule and provide context with data from other representative KRAS degraders.
Table 1: In Vitro Degradation and Growth Inhibition Profile of this compound
| Parameter | Cell Line | KRAS Mutation | Value | Citation |
|---|---|---|---|---|
| DC₅₀ (Degradation) | SW620 | G12D | ≤ 1 nM | [6][8] |
| GI₅₀ (Growth Inhibition) | SW620 (3D Culture) | G12D | ≤ 10 nM |[6][8] |
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of the degrader required to reduce the level of the target protein by 50%.
-
GI₅₀ (Half-maximal Growth Inhibition Concentration): The concentration of the degrader that inhibits cell growth by 50%.
Table 2: Representative Preclinical Efficacy of Other Published KRAS PROTAC Degraders
| Compound | KRAS Mutant | Cell Line | DC₅₀ | Dₘₐₓ | Effect on p-ERK | Citation |
|---|---|---|---|---|---|---|
| LC-2 | G12C | NCI-H2030 | 0.59 µM | ~75% | Dose-dependent decrease | [1][7] |
| LC-2 | G12C | MIA PaCa-2 | 0.32 µM | ~75% | Time-dependent decrease | [1][10] |
| Pan-KRAS Degrader | G12V | SW620 | 1203 nM | >95% | Not specified | [11] |
| G12D PROTAC | G12D | GP2D | < 10 nM | Not specified | Significant suppression |[3][12] |
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved at saturating concentrations of the degrader.
Experimental Protocols
Assessing the impact of a KRAS degrader requires robust and standardized methodologies. Below are detailed protocols for key experiments.
Protocol: Western Blot Analysis of KRAS Degradation and Pathway Inhibition
This protocol is used to quantify the reduction in total KRAS protein levels and the phosphorylation status of downstream effectors like ERK and AKT.
-
Cell Culture and Treatment:
-
Plate cancer cells with the relevant KRAS mutation (e.g., SW620, MIA PaCa-2) in 6-well plates and allow them to adhere overnight.[9]
-
Treat cells with a dose-response of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 6, 12, or 24 hours).[7] Include a vehicle control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit to ensure equal loading.[13]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts (e.g., 20-30 µg per lane) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load samples onto a 4-15% polyacrylamide gel and separate proteins via SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Anti-KRAS
-
Anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Anti-total-ERK1/2
-
Anti-phospho-AKT (Ser473)
-
Anti-total-AKT
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again 3 times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Quantify band intensity using software like ImageJ. Normalize the levels of KRAS and phosphorylated proteins to the loading control and then to the vehicle control.
-
Protocol: Cell Viability Assay
This protocol is used to determine the GI₅₀ value, assessing the degrader's effect on cell proliferation and viability.
-
Cell Seeding:
-
Seed KRAS-mutant cells in an opaque-walled 96-well plate at an appropriate density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound.
-
Treat the cells with the compound dilutions for 72 hours. Include a vehicle-only control.
-
-
Viability Measurement:
-
Equilibrate the plate and the detection reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay reagent) to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control (defined as 100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a four-parameter dose-response curve to calculate the GI₅₀ value.
-
Conclusion
This compound represents a powerful tool for targeting KRAS-driven cancers. By inducing the direct and efficient degradation of the KRAS protein, it achieves a profound and sustained blockade of both the MAPK/ERK and PI3K/AKT/mTOR signaling pathways. This mechanism of action, which involves the catalytic removal of the oncogenic driver, offers a promising therapeutic strategy to overcome the challenges associated with traditional inhibition and provides a clear rationale for its continued development in oncology. The methodologies outlined in this guide provide a robust framework for researchers to evaluate its efficacy and further elucidate its impact on cancer cell biology.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting the MAPK Pathway in RAS Mutant Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A potent KRAS macromolecule degrader specifically targeting tumours with mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. ascopubs.org [ascopubs.org]
- 13. benchchem.com [benchchem.com]
The Dawn of a New Era in KRAS-Driven Cancers: A Technical Guide to PROTAC K-Ras G12D Degraders
For decades, the KRAS oncogene, particularly its G12D mutation, has been a formidable foe in oncology, driving some of the most aggressive and difficult-to-treat cancers, including pancreatic, colorectal, and non-small cell lung cancers. Long considered "undruggable" due to its challenging molecular topology, recent advancements in targeted protein degradation have ushered in a new therapeutic paradigm. This guide provides an in-depth technical overview of a promising class of molecules at the forefront of this revolution: PROTAC (Proteolysis Targeting Chimera) K-Ras G12D degraders.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the mechanism of action, preclinical efficacy, and clinical potential of these novel therapeutics. We will delve into the quantitative data supporting their activity, detail the experimental protocols for their evaluation, and visualize the complex biological processes they modulate.
The K-Ras G12D Challenge and the PROTAC Solution
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cell signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene, especially at the G12 position, lock the protein in a constitutively active, GTP-bound state. This leads to the relentless activation of downstream pro-tumorigenic signaling cascades, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, fueling uncontrolled cancer cell growth.
PROTACs represent a groundbreaking therapeutic modality that, instead of merely inhibiting the function of a target protein, harnesses the cell's own ubiquitin-proteasome system to induce its complete degradation. These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein (in this case, K-Ras G12D), a ligand that recruits an E3 ubiquitin ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker connecting the two.
By bringing the K-Ras G12D protein into close proximity with an E3 ligase, the PROTAC facilitates the tagging of K-Ras G12D with ubiquitin molecules. This polyubiquitination marks the oncoprotein for recognition and destruction by the 26S proteasome, effectively eliminating it from the cell. This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target proteins, potentially leading to a more profound and sustained anti-cancer effect compared to traditional inhibitors.
Preclinical Efficacy of PROTAC K-Ras G12D Degraders
While specific preclinical data for a molecule designated "PROTAC K-Ras Degrader-3" (also known as compound 40) is limited to its potent activity in the SW620 KRAS G12D cell line (DC50 ≤ 1 nM and GI50 ≤ 10 nM), a growing body of research highlights the promise of several other K-Ras G12D-targeting PROTACs.[1][2] The following tables summarize the preclinical data for some of the most well-characterized K-Ras G12D degraders.
Table 1: In Vitro Degradation Potency of K-Ras G12D PROTACs
| Compound | Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ASP-3082 | KRAS G12D | VHL | AsPC-1 | 23 | >90% | [3] |
| HDB-82 | KRAS G12D | Not Specified | Multiple KRAS G12D lines | Picomolar to sub-nanomolar range | >90% | [4][5] |
| ARV-806 | KRAS G12D | Not Specified | Pancreatic, colorectal, and lung cancer cell lines | Picomolar potency | >90% | [1][6][7][8][9] |
| LT-010366 | KRAS G12D | Not Specified | Multiple KRAS G12D lines | 0.96 - 2.55 | >95% | [10] |
Table 2: In Vitro Anti-proliferative Activity of K-Ras G12D PROTACs
| Compound | Cell Line | IC50 (nM) | Reference |
| ASP-3082 | Pancreatic cancer cells | 19 | [3] |
| HDB-82 | Multiple KRAS G12D lines | Low nanomolar | [4][5] |
| ARV-806 | Pancreatic, colorectal, and lung cancer cell lines | >25-fold more potent than inhibitors | [1][6][7][8][9] |
| LT-010366 | Multiple KRAS G12D lines | 0.12 - 15.77 | [10] |
Table 3: In Vivo Efficacy of K-Ras G12D PROTACs in Xenograft Models
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |
| ASP-3082 | PK-59 (Pancreatic) | 3.0 mg/kg, IV, days 1, 8, 14 | 88% TGI | [3] |
| ASP-3082 | PK-59 (Pancreatic) | 30 mg/kg, IV, days 1, 8, 14 | 63% regression | [3] |
| HDB-82 | Multiple KRAS G12D models | 10 mg/kg, IV, q.w. | Substantial TGI | [4][5] |
| ARV-806 | Colorectal tumor xenograft | Single IV dose | >90% KRAS G12D degradation for 7 days | [1][6][7][8][9] |
| ARV-806 | Pancreatic, colorectal, and lung cancer models | Low weekly or biweekly doses | ≥30% tumor volume reduction | [1][6][7][8][9] |
| LT-010366 | PK-59 and GP2D (Pancreatic) | Low, medium, high doses | Up to 126.8% and 116.5% TGI | [10] |
Clinical Development of K-Ras G12D Degraders
The promising preclinical data has propelled some K-Ras G12D PROTACs into clinical trials, offering hope for patients with these challenging malignancies.
-
ASP-3082: This VHL-recruiting KRAS G12D degrader is currently in a Phase 1 clinical trial for patients with advanced solid tumors harboring the KRAS G12D mutation.[3] Preliminary data from this study suggest that ASP-3082 has an acceptable safety profile and shows promising antitumor activity, particularly in heavily pretreated pancreatic cancer patients.[11]
-
ARV-806: Arvinas is evaluating ARV-806 in a Phase 1 clinical trial in patients with KRAS G12D-mutated advanced solid tumors.[1][6][7][8][9]
Visualizing the Mechanism and Workflow
To better understand the intricate processes involved, the following diagrams, generated using the DOT language, illustrate the K-Ras signaling pathway, the mechanism of action of a K-Ras G12D PROTAC, and the experimental workflows for their evaluation.
Caption: K-Ras Signaling Pathway and the Impact of the G12D Mutation.
Caption: Mechanism of Action of a K-Ras G12D PROTAC Degrader.
Caption: Experimental Workflow for Western Blot-based Degradation Assay.
Detailed Experimental Protocols
Reproducibility and rigor are paramount in drug discovery. The following sections provide detailed methodologies for the key experiments cited in this guide.
Western Blot for K-Ras Degradation
Objective: To quantify the degradation of K-Ras G12D protein in cancer cells following treatment with a PROTAC degrader.
Materials:
-
KRAS G12D mutant cancer cell lines (e.g., AsPC-1, SW620)
-
Cell culture medium and supplements
-
PROTAC K-Ras G12D degrader stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-20%)
-
SDS-PAGE and Western blot equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-KRAS (G12D specific), anti-phospho-ERK (pERK), anti-total ERK, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere and grow overnight.
-
Prepare serial dilutions of the PROTAC K-Ras G12D degrader in complete cell culture medium.
-
Aspirate the old medium and treat the cells with the PROTAC dilutions or vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) at 37°C and 5% CO2.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to new tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the K-Ras G12D band intensity to the corresponding loading control (e.g., GAPDH).
-
Calculate the percentage of K-Ras G12D degradation relative to the vehicle-treated control.
-
Generate a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved).
-
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the anti-proliferative effect of PROTAC K-Ras G12D degraders on cancer cells.
Materials:
-
KRAS G12D mutant cancer cell lines
-
Cell culture medium and supplements
-
PROTAC K-Ras G12D degrader stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into opaque-walled 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells per well) in 90 µL of culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC K-Ras G12D degrader in culture medium.
-
Add 10 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plates for the desired duration (e.g., 72 or 96 hours) at 37°C and 5% CO2.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells (set to 100% viability).
-
Plot the cell viability against the logarithm of the PROTAC concentration and use a non-linear regression model to determine the IC50 (concentration at which 50% of cell growth is inhibited).
-
Conclusion and Future Directions
PROTAC K-Ras G12D degraders represent a paradigm shift in the pursuit of effective therapies for KRAS-driven cancers. By co-opting the cell's natural protein disposal machinery, these innovative molecules can achieve the complete and sustained elimination of the oncogenic driver, a feat that has been largely unattainable with traditional inhibitors. The compelling preclinical data, characterized by potent in vitro degradation and anti-proliferative activity, as well as significant in vivo tumor regression, underscore the immense therapeutic potential of this approach.
The advancement of lead candidates like ASP-3082 and ARV-806 into clinical trials marks a critical milestone. The outcomes of these studies will be pivotal in validating the safety and efficacy of K-Ras G12D degradation in patients.
Future research will likely focus on several key areas:
-
Optimization of Drug-like Properties: Enhancing the oral bioavailability and pharmacokinetic profiles of K-Ras G12D degraders to improve patient convenience and therapeutic exposure.
-
Overcoming Resistance: Investigating potential mechanisms of resistance to K-Ras degradation and developing strategies to circumvent them, such as combination therapies.
-
Expanding the Scope: Applying the PROTAC technology to target other challenging KRAS mutations and pan-KRAS degradation to address a broader spectrum of KRAS-mutant cancers.
The journey to effectively drug KRAS has been long and arduous, but the advent of PROTAC technology has opened a new and exciting chapter. For the dedicated community of researchers, scientists, and drug developers, the path forward is illuminated by the promise of delivering transformative medicines to patients who have long awaited a breakthrough.
References
- 1. investing.com [investing.com]
- 2. researchgate.net [researchgate.net]
- 3. ASP-3082, a PROTAC that selectively degrades KRAS G12D protein, shows potent in vivo antitumor efficacy | BioWorld [bioworld.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. gurufocus.com [gurufocus.com]
- 7. tipranks.com [tipranks.com]
- 8. Arvinas, Inc. Unveils Preclinical Data for ARV-806, Showing Promising Efficacy in Targeting KRAS G12D Mutated Cancers [quiverquant.com]
- 9. Arvinas Presents Preclinical Data for ARV-806 Demonstrating Robust and Differentiated Activity in Models of KRAS G12D-mutated Cancer at the 2025 AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics | Arvinas [ir.arvinas.com]
- 10. Chinese researchers unveil new agent for KRAS G12D-mutated tumors | BioWorld [bioworld.com]
- 11. Novel KRAS Mutation Degrader’s Safety, Antitumor Activity Positive in Pretreated Patients | GI Oncology Now [gioncologynow.com]
PROTAC K-Ras Degrader-3 preclinical research findings
An In-depth Technical Guide on the Preclinical Research Findings of PROTAC K-Ras Degraders
This technical guide provides a comprehensive overview of the preclinical research findings for Proteolysis-Targeting Chimera (PROTAC) K-Ras degraders. It is intended for researchers, scientists, and drug development professionals actively involved in the fields of oncology and targeted protein degradation. This document details the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols for the evaluation of these compounds. While the specific request is for "PROTAC K-Ras Degrader-3," this term is not uniquely defined in the available literature. However, multiple research articles refer to specific K-Ras PROTACs as "compound 40." This guide will focus on the available data for these and other well-characterized K-Ras degraders to provide a thorough understanding of their preclinical profiles.
Core Concepts in K-Ras Targeted Degradation
PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest[1][2]. For decades, oncogenic K-Ras mutants have been considered "undruggable" due to their challenging molecular surface[1]. PROTACs offer a novel therapeutic strategy to overcome this by inducing the degradation of K-Ras rather than merely inhibiting its function[1][2].
Mechanism of Action
The mechanism of a K-Ras PROTAC involves a catalytic cycle that results in the destruction of the target protein. The key steps are:
-
Ternary Complex Formation : The PROTAC, composed of a ligand that binds to K-Ras, a second ligand that recruits an E3 ubiquitin ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker, enters the cell and facilitates the formation of a ternary complex between the K-Ras protein and the E3 ligase[3][4].
-
Ubiquitination : Within this complex, the E3 ligase transfers ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the K-Ras protein, forming a polyubiquitin (B1169507) chain.
-
Proteasomal Degradation : The polyubiquitinated K-Ras is then recognized and degraded by the 26S proteasome into small peptides[3]. The PROTAC molecule is then released and can induce the degradation of another K-Ras protein.
Downstream Signaling Pathways
Oncogenic K-Ras mutations lock the protein in a constitutively active, GTP-bound state, leading to the hyperactivation of downstream pro-survival and proliferative signaling pathways. The primary pathways affected are the MAPK/ERK and PI3K/AKT pathways. By degrading the K-Ras protein, PROTACs effectively shut down these oncogenic signals, leading to reduced phosphorylation of key downstream effectors like ERK and AKT, ultimately inhibiting cell proliferation and inducing apoptosis[2][5].
Quantitative Data Presentation
The following tables summarize the preclinical efficacy of various K-Ras PROTAC degraders across different cancer cell lines.
Table 1: In Vitro Efficacy of Sotorasib-Based KRAS G12C PROTAC (Compound 40)
| Cell Line | KRAS Genotype | Assay | Potency (IC50) | Reference |
| NCI-H358 | KRAS G12C | Anti-proliferation | 11.09 μM | [6] |
| MIA PaCa-2 | KRAS G12C | Anti-proliferation | 17.86 μM | [6] |
Table 2: Comparative In Vitro Efficacy of Other Characterized K-Ras Degraders
| Degrader | Target | Cell Line | Assay | Potency (DC50) | Dmax | Potency (IC50) | Reference |
| Compound 8o | KRAS G12D | AsPC-1 | Degradation | 19.77 nM | >90% | 59.97 nM | [1][3] |
| SNU-1 | Degradation | 52.96 nM | >90% | 43.51 nM | [1][7] | ||
| HPAF-II | Degradation | 7.49 nM | >90% | 31.36 nM | [1][7] | ||
| AGS | Degradation | 7.49 nM | - | 51.53 nM | [7] | ||
| LC-2 | KRAS G12C | NCI-H23 | Degradation | 0.25 μM | ~90% | - | [4] |
| MIA PaCa-2 | Degradation | 0.32 μM | ~75% | - | [4] | ||
| NCI-H358 | Degradation | 0.52 μM | ~40% | - | [4] | ||
| NCI-H2030 | Degradation | 0.59 μM | ~80% | - | [4] | ||
| KP-14 | KRAS G12C | NCI-H358 | Degradation | 1.25 μM | ~74% | 17.41 μM | [6] |
| PROTAC 3 | KRAS G12R | Cal-62 | Degradation | 462 nM | 75% | 1.5 μM | [8] |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; IC50: Half-maximal inhibitory concentration.
Table 3: In Vivo Efficacy of K-Ras PROTAC Degraders
| Degrader | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Compound 8o | AsPC-1 (Pancreatic) | 50 mg/kg, s.c., daily or every three days | Significant tumor growth inhibition | [3] |
| G12D PROTAC | Xenograft models | Single dose | Prolonged KRAS degradation and pERK suppression for up to one week; Tumor regression | [2] |
| BI-0474 | H358 (NSCLC) | 40 and 80 mg/kg, i.p. | 68% and 98% tumor growth inhibition, respectively | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the preclinical characterization of K-Ras PROTAC degraders.
Cellular Degradation Assay (Western Blot)
This protocol is used to quantify the dose- and time-dependent degradation of K-Ras protein in cancer cell lines.
-
Cell Culture and Treatment : Seed KRAS mutant cancer cells (e.g., NCI-H358, AsPC-1) in 6- or 12-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC degrader for a specified duration (e.g., 6, 12, 24, 48, 72 hours). Include a vehicle control (e.g., DMSO)[9].
-
Cell Lysis : After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the total protein concentration of the lysates using a BCA protein assay kit to ensure equal protein loading.
-
SDS-PAGE and Immunoblotting :
-
Normalize protein amounts for all samples and denature by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for K-Ras overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or α-Tubulin) to normalize the data[7][9].
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis : Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the K-Ras band intensity to the loading control for each sample to determine the percentage of remaining protein relative to the vehicle control[7][9].
In Vivo Xenograft Tumor Model Study
This protocol outlines the evaluation of the anti-tumor efficacy of a K-Ras PROTAC in an animal model.
-
Animal Models and Cell Implantation : Use immunocompromised mice (e.g., BALB/c nude or SCID mice). Subcutaneously inject a suspension of human cancer cells with the target KRAS mutation (e.g., AsPC-1) into the flank of each mouse[3][10].
-
Tumor Growth and Randomization : Monitor tumor growth regularly. When tumors reach a predetermined volume (e.g., 80-150 mm³), randomize the mice into treatment and vehicle control groups[3][10].
-
PROTAC Formulation and Administration :
-
Prepare the dosing formulation. A common vehicle consists of DMSO, PEG300, Tween 80, and saline[3].
-
Administer the PROTAC degrader to the treatment group at a specified dose and schedule (e.g., 50 mg/kg, daily, via subcutaneous or intraperitoneal injection). The control group receives an equivalent volume of the vehicle[3].
-
-
Monitoring and Endpoint Analysis :
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length × Width²)/2. Monitor the body weight of the mice as an indicator of toxicity[3][10].
-
At the end of the study, euthanize the mice and excise the tumors.
-
For pharmacodynamic analysis, a subset of tumors can be harvested at specific time points after the final dose to analyze K-Ras protein levels and downstream signaling markers (e.g., p-ERK) by Western blot or immunohistochemistry[3][11].
-
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Insights into direct KRAS inhibition strategies for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. benchchem.com [benchchem.com]
- 11. A First-Class Degrader Candidate Targeting Both KRAS G12D and G12V Mediated by CANDDY Technology Independent of Ubiquitination [mdpi.com]
Navigating the Frontier of K-Ras Degradation: A Technical Guide to PROTAC Structural Biology and Crystallography
Disclaimer: As of December 2025, detailed structural biology and crystallography data for the specific molecule designated "PROTAC K-Ras Degrader-3" (also known as compound 40 or HY-135382A) is not available in the public scientific literature. Consequently, this guide provides an in-depth overview of the principles and methodologies in the structural biology of PROTAC K-Ras degraders, utilizing the well-characterized pan-KRAS degrader, ACBI3, as a primary example for which structural data is publicly accessible.
Introduction to K-Ras and PROTAC-mediated Degradation
The Kirsten Rat Sarcoma (K-Ras) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active K-Ras and uncontrolled cell division.[3] For decades, K-Ras was considered "undruggable" due to its smooth surface and high affinity for GTP.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality to target such challenging proteins.[4] These heterobifunctional molecules consist of a ligand that binds the target protein (K-Ras), a ligand that recruits an E3 ubiquitin ligase (commonly Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker.[5] By inducing proximity between K-Ras and the E3 ligase, PROTACs hijack the cell's ubiquitin-proteasome system to trigger the ubiquitination and subsequent degradation of the K-Ras protein.[4]
The K-Ras Signaling Network
Oncogenic K-Ras promotes tumorigenesis through the activation of several downstream signaling cascades. Understanding these pathways is critical for assessing the efficacy of K-Ras degraders. The primary effector pathways include the RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the RalGDS-Ral pathway, all of which are central to cell proliferation and survival.[1][3]
Mechanism of Action: The PROTAC Catalytic Cycle
The degradation of K-Ras by a PROTAC is a catalytic process involving the formation of a key ternary complex. This cycle illustrates the ability of a single PROTAC molecule to induce the degradation of multiple target proteins.
Quantitative Analysis of K-Ras Degraders
The characterization of K-Ras PROTACs involves a suite of quantitative assays to determine their efficacy and binding properties. While specific data for "this compound" is limited to vendor-supplied information, the table below summarizes key parameters for the representative pan-KRAS degrader, ACBI3.
| Parameter | Value | Cell Line / Condition | Method | Reference |
| This compound | ||||
| DC50 | ≤ 1 nM | SW620 (KRAS G12D) | Cellular Degradation Assay | MedchemExpress |
| GI50 | ≤ 10 nM | SW620 3D Cell Growth | Cell Viability Assay | MedchemExpress |
| ACBI3 (pan-KRAS Degrader) | ||||
| DC50 | 7 nM | SW620 (KRAS G12V) | Cellular Degradation Assay | [6] |
| IC50 (Proliferation) | 15 nM | SW620 (KRAS G12V) | Cell Viability Assay | [6] |
| Geometric Mean IC50 | 478 nM | KRAS Mutant Cell Lines | Cell Viability Assay | [7] |
| Geometric Mean IC50 | 8.3 µM | KRAS Wild-Type Cell Lines | Cell Viability Assay | [7] |
| Binding Affinity (SPR) | ||||
| KD (ACBI3 to VCB) | 29 nM | In vitro | Surface Plasmon Resonance | [8] |
| KD (ACBI3 to KRASG12D) | 1 nM | In vitro | Surface Plasmon Resonance | [8] |
Structural Biology of a K-Ras PROTAC Ternary Complex: The Case of ACBI3
The determination of the three-dimensional structure of the K-Ras-PROTAC-E3 ligase ternary complex is paramount for understanding the molecular basis of degradation and for rational drug design.[9] The cryogenic electron microscopy (cryo-EM) structure of the ACBI3-mediated complex of K-Ras with the VHL-ElonginB-ElonginC (VCB) complex provides invaluable insights.[7][10]
PDB ID: --INVALID-LINK--
The structure reveals how ACBI3 simultaneously binds to the switch-II pocket of K-Ras and the substrate recognition site of VHL, inducing novel protein-protein interactions between the two.[6] This induced proximity is essential for the efficient transfer of ubiquitin to K-Ras. The linker of the PROTAC plays a crucial role in establishing the correct geometry and stability of the ternary complex.[6]
Experimental Protocols
Protein Expression and Purification for Crystallography
Objective: To produce high-purity K-Ras and VCB complex for structural and biophysical studies.
-
K-Ras Expression: Human K-Ras (residues 1-169) with a relevant mutation (e.g., G12D) is cloned into a bacterial expression vector (e.g., pET) with a cleavable N-terminal His-tag. The construct is transformed into E. coli BL21(DE3) cells. Cells are grown in LB media at 37°C to an OD600 of 0.6-0.8, then induced with IPTG and incubated overnight at 18°C.
-
VCB Complex Expression: Human VHL (residues 54-213), Elongin B, and Elongin C are co-expressed in E. coli using a polycistronic vector. Expression and induction protocols are similar to those for K-Ras.
-
Purification:
-
Cell pellets are lysed by sonication in a buffer containing Tris, NaCl, and protease inhibitors.
-
The lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column.
-
The column is washed, and the protein is eluted with an imidazole (B134444) gradient.
-
The His-tag is cleaved by incubation with a specific protease (e.g., TEV).
-
A second Ni-NTA step is performed to remove the cleaved tag and uncleaved protein.
-
Final purification is achieved by size-exclusion chromatography to ensure a monodisperse sample.
-
Ternary Complex Formation and Crystallization
Objective: To obtain well-ordered crystals of the K-Ras-PROTAC-VCB ternary complex suitable for X-ray diffraction.[9][11]
-
Complex Formation: Purified K-Ras is loaded with a non-hydrolyzable GTP analog (e.g., GCP) or GDP. The PROTAC (e.g., ACBI3) is dissolved in a suitable solvent like DMSO. K-Ras, the VCB complex, and the PROTAC are mixed in a slight molar excess of the proteins to the PROTAC. The mixture is incubated to allow for complex formation.
-
Crystallization Screening: The ternary complex is concentrated and subjected to high-throughput crystallization screening using commercial screens (e.g., Hampton Research, Qiagen) and the sitting-drop or hanging-drop vapor diffusion method.
-
Crystal Optimization: Conditions that yield initial microcrystals are optimized by varying the concentrations of precipitant, buffer pH, and additives to obtain diffraction-quality crystals.
-
X-ray Diffraction Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. Data are processed and scaled using software like XDS or HKL2000.
-
Structure Determination: The structure is solved by molecular replacement using existing structures of K-Ras and the VCB complex as search models. The model is refined through iterative cycles of manual model building and computational refinement.
Biophysical Characterization of Ternary Complex
Objective: To quantify the binding affinities and kinetics of the binary and ternary complexes.
-
Surface Plasmon Resonance (SPR):
-
Immobilize the E3 ligase (e.g., VCB) on a sensor chip.[12]
-
Inject the PROTAC at various concentrations to measure the binary binding affinity (KD) between the PROTAC and the E3 ligase.[12]
-
In a separate experiment, inject the PROTAC pre-incubated with a saturating concentration of K-Ras to measure the ternary complex formation and determine the ternary KD.[13]
-
The cooperativity (α) of the ternary complex can be calculated as the ratio of the binary KD to the ternary KD.[13]
-
-
Isothermal Titration Calorimetry (ITC):
-
Titrate the PROTAC into a solution containing the target protein (K-Ras) to determine the binary binding thermodynamics.
-
Titrate the PROTAC into a solution containing the E3 ligase to determine the other binary interaction.
-
Titrate K-Ras into a solution containing the PROTAC and the E3 ligase to measure the thermodynamics of ternary complex formation.[14]
-
Cellular Assays for K-Ras Degradation
Objective: To confirm and quantify the degradation of endogenous K-Ras in a cellular context.
-
Western Blotting:
-
Seed cancer cells with the relevant K-Ras mutation (e.g., SW620 for G12V/D).
-
Treat cells with a dose-response of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against K-Ras and a loading control (e.g., β-actin or GAPDH).[15]
-
Incubate with a secondary antibody and visualize the bands.
-
Quantify band intensities to determine the extent of K-Ras degradation relative to the loading control.
-
Conclusion
The development of PROTACs targeting K-Ras represents a significant advancement in cancer therapy. While specific structural information for every developed degrader, such as "this compound," is not always publicly available, the principles of their structural biology and crystallography are well-established. Through techniques like X-ray crystallography and cryo-EM, researchers can visualize the critical ternary complex, providing a roadmap for the rational design of more potent and selective K-Ras degraders. The combination of structural biology with biophysical and cellular assays is essential for advancing these promising therapeutics toward clinical application.
References
- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 3. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 5. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. opnme.com [opnme.com]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EMDB-18657: PROTAC-mediated complex of KRAS with VHL/Elongin-B/Elongin-C/Cull... - Yorodumi [pdbj.org]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. aragen.com [aragen.com]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PROTAC K-Ras Degrader-3 In Vitro Degradation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] This approach offers a distinct advantage over traditional inhibitors by eliminating the entire target protein, potentially leading to a more profound and sustained pharmacological effect.[1][3] K-Ras, a small GTPase, is one of the most frequently mutated oncogenes in human cancers and has long been considered an "undruggable" target.[4][5] The development of PROTACs targeting mutant K-Ras, such as PROTAC K-Ras Degrader-3, represents a promising therapeutic strategy for a wide range of malignancies.[6][7]
This compound is a potent degrader of K-Ras, with a reported 50% degradation concentration (DC50) of less than or equal to 1 nM in SW620 cells, which harbor the KRAS G12D mutation.[6][7][8] These application notes provide a detailed protocol for an in vitro degradation assay to assess the activity of this compound using Western blotting, a widely accepted method for quantifying protein levels.[2]
Principle of the Assay
The in vitro degradation assay for this compound is designed to quantify the reduction in K-Ras protein levels within a cancer cell line following treatment with the PROTAC. The underlying principle is the mechanism of action of the PROTAC itself. This compound is a heterobifunctional molecule, featuring a ligand that binds to the K-Ras protein and another ligand that recruits an E3 ubiquitin ligase, likely Cereblon (CRBN) based on common PROTAC design.[1][6] This simultaneous binding facilitates the formation of a ternary complex between K-Ras and the E3 ligase.[4] Within this complex, the E3 ligase polyubiquitinates K-Ras, marking it for recognition and subsequent degradation by the 26S proteasome.[1][2] The resulting decrease in total K-Ras protein levels is then measured by Western blot analysis.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PROTAC-mediated K-Ras degradation pathway and the experimental workflow for the in vitro degradation assay.
Caption: PROTAC-mediated K-Ras degradation pathway.
Caption: Workflow for the in vitro K-Ras degradation assay.
Experimental Protocol
This protocol outlines the steps for conducting an in vitro degradation assay using the human colorectal adenocarcinoma cell line SW620, which expresses mutant KRAS (G12D).
Materials and Reagents
| Reagent/Material | Recommended Supplier/Specifications |
| Cell Line | SW620 (ATCC® CCL-227™) |
| PROTAC | This compound (e.g., MedChemExpress HY-168054) |
| Vehicle Control | DMSO (Dimethyl sulfoxide), cell culture grade |
| Cell Culture Medium | Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052) |
| Buffers | Phosphate-Buffered Saline (PBS), ice-cold; Transfer Buffer; Tris-Buffered Saline with Tween 20 (TBST) |
| Lysis Buffer | RIPA buffer with protease and phosphatase inhibitors |
| Protein Assay | BCA Protein Assay Kit |
| Sample Buffer | 4x Laemmli sample buffer |
| Antibodies | Primary: anti-K-Ras, anti-GAPDH or anti-β-actin (loading control). Secondary: HRP-conjugated anti-rabbit or anti-mouse IgG |
| Gel Electrophoresis | SDS-PAGE gels (e.g., 4-20% gradient gels) |
| Membranes | PVDF or nitrocellulose membranes |
| Blocking Agent | 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST |
| Detection Reagent | Enhanced Chemiluminescence (ECL) substrate |
| Equipment | Cell culture incubator, 6-well plates, electrophoresis and transfer apparatus, chemiluminescence imaging system |
Step-by-Step Methodology
1. Cell Culture and Seeding:
-
Culture SW620 cells in L-15 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C in an atmosphere of 0% CO2.
-
Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow overnight.[2]
2. PROTAC Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the PROTAC to the desired final concentrations in fresh cell culture medium. A typical concentration range to determine DC50 would be from 0.1 nM to 1000 nM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).[2]
-
Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC or vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[2]
3. Cell Lysis:
-
After the treatment period, aspirate the medium and wash the cells twice with ice-cold PBS.[2]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., 100-200 µL per well of a 6-well plate) containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[2]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[2]
-
Carefully transfer the supernatant (protein lysate) to a new, clean tube.[2]
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[9]
5. Sample Preparation for Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.[2]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[2]
6. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[3]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[2]
7. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[2]
-
Incubate the membrane with the primary antibody against K-Ras (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.[2]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[2]
-
Wash the membrane again three times with TBST for 10 minutes each.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH or β-actin), or a parallel gel can be run and blotted for the loading control.
8. Detection and Data Analysis:
-
Add the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.[9]
-
Quantify the intensity of the bands corresponding to K-Ras and the loading control using densitometry software.
-
Normalize the K-Ras band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of K-Ras degradation for each treatment condition relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax (maximum degradation) values.[2]
Data Presentation
The quantitative data from the in vitro degradation assay should be summarized in a clear and structured table for easy comparison.
| Parameter | Description | Example Value/Range |
| Cell Line | Cancer cell line used for the assay. | SW620 (KRAS G12D) |
| PROTAC Concentration Range | Range of concentrations used to determine the dose-response. | 0.1 nM - 1000 nM |
| Incubation Time | Duration of cell treatment with the PROTAC. | 4, 8, 16, 24 hours |
| DC50 | Concentration of the PROTAC that results in 50% degradation of the target protein. | ≤ 1 nM[6][8] |
| Dmax | The maximum percentage of protein degradation achieved. | >90% |
| Loading Control | Housekeeping protein used for normalization. | GAPDH or β-actin |
| Primary Antibody Dilution | Dilution factor for the anti-K-Ras antibody. | 1:1000 |
| Secondary Antibody Dilution | Dilution factor for the HRP-conjugated secondary antibody. | 1:5000 |
Conclusion
This application note provides a comprehensive and detailed protocol for performing an in vitro degradation assay for this compound. By following this protocol, researchers can accurately quantify the degradation of K-Ras in a relevant cancer cell line and determine key parameters such as DC50 and Dmax. This information is crucial for the preclinical evaluation and further development of K-Ras-targeting PROTACs as potential cancer therapeutics. Careful attention to detail, including the use of appropriate controls and precise execution of each step, will ensure the generation of reliable and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficacy and mechanism of KRAS G12C PROTAC in inhibiting the proliferation of pancreatic cancer cells | Journal of Pharmaceutical and Biopharmaceutical Research [syncsci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for PROTAC K-Ras Degrader-3 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the cell-based evaluation of PROTAC K-Ras degraders, with a focus on "PROTAC K-Ras Degrader-3," a representative molecule for targeting oncogenic K-Ras. This document outlines the fundamental mechanism of action, detailed experimental protocols for key assays, and data interpretation guidelines.
Introduction to PROTAC K-Ras Degraders
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins by hijacking the cell's native ubiquitin-proteasome system (UPS).[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs catalytically induce the degradation of the target protein.[3] This approach is particularly promising for historically "undruggable" targets like the Kirsten Rat Sarcoma (KRAS) protein, a frequently mutated oncogene in various cancers.[1][4]
PROTAC K-Ras degraders consist of three key components: a ligand that binds to the K-Ras protein, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two.[1][5] This design facilitates the formation of a ternary complex between K-Ras and the E3 ligase, leading to the ubiquitination of K-Ras and its subsequent degradation by the 26S proteasome.[1][6] The degradation of oncogenic K-Ras effectively shuts down downstream pro-survival signaling pathways, such as the MAPK/ERK pathway, thereby inhibiting cancer cell proliferation.[1][4][7]
Mechanism of Action and Signaling Pathway
The efficacy of a PROTAC K-Ras degrader is contingent on its ability to induce the degradation of K-Ras and subsequently inhibit its downstream signaling.
PROTAC Mechanism of Action
The catalytic cycle of a PROTAC K-Ras degrader involves several key steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the K-Ras protein and an E3 ubiquitin ligase, forming a ternary complex.[3][6]
-
Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the K-Ras protein, marking it for degradation.[1][5]
-
Proteasomal Degradation : The polyubiquitinated K-Ras is recognized and degraded by the 26S proteasome.[1][2]
-
Recycling : The PROTAC molecule is then released and can engage another K-Ras protein, enabling a catalytic mode of action.[3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Determination of DC50 and Dmax for PROTAC K-Ras Degrader-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system.[1][2] PROTAC K-Ras Degrader-3 is a heterobifunctional molecule designed to target the K-Ras protein, a critical signaling node frequently mutated in various cancers.[3][4][5] The efficacy of a PROTAC is characterized by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values, which are crucial parameters for evaluating its potency and effectiveness.[6] This document provides detailed protocols for the determination of DC50 and Dmax for this compound.
Data Presentation
The potency and efficacy of this compound are summarized in the table below. The DC50 value is based on publicly available data for this specific degrader, while the Dmax value is a representative figure from a similar pan-K-Ras degrader and is included for illustrative purposes.[3][7]
| Parameter | Value | Cell Line | Target | Citation |
| DC50 | ≤ 1 nM | SW620 (KRAS G12D) | K-Ras | [3][4][5][8] |
| Dmax | ~95% | AGS | K-Ras (pan-mutant) | [7] |
Signaling Pathway and Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal machinery. It simultaneously binds to the K-Ras protein and an E3 ubiquitin ligase, forming a ternary complex.[2][9] This proximity induces the E3 ligase to tag K-Ras with ubiquitin, marking it for degradation by the proteasome.[][11] The degradation of K-Ras disrupts downstream oncogenic signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT cascades, which are crucial for cancer cell proliferation and survival.[12][13]
Figure 1: Mechanism of action of this compound.
Experimental Workflow for DC50 and Dmax Determination
The determination of DC50 and Dmax values involves a systematic process of cell treatment, protein extraction, and quantification of the target protein levels.
Figure 2: Workflow for determining DC50 and Dmax of a PROTAC.
Experimental Protocols
The following protocols provide a detailed methodology for determining the DC50 and Dmax of this compound.
Protocol 1: Cell Culture and Treatment
This protocol outlines the procedure for culturing and treating cancer cells with the PROTAC.
Materials:
-
KRAS mutant cancer cell line (e.g., SW620)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
6-well or 96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Culture SW620 cells in complete growth medium at 37°C and 5% CO2. Seed the cells into 6-well or 96-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
PROTAC Preparation: Prepare serial dilutions of this compound in complete growth medium from a concentrated DMSO stock. It is recommended to perform a wide range of concentrations (e.g., 0.01 nM to 1000 nM) to capture the full dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: After allowing the cells to adhere overnight, remove the existing medium and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for a predetermined time point (e.g., 24 hours) to allow for PROTAC-mediated degradation of K-Ras.[14]
Protocol 2: Western Blotting for K-Ras Quantification
This protocol describes the quantification of K-Ras protein levels following PROTAC treatment using Western blotting.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-K-Ras and anti-loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Wash the treated cells with ice-cold PBS and then lyse them by adding ice-cold RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
SDS-PAGE and Transfer: Normalize the protein concentration for all samples and run them on an SDS-PAGE gel. Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-K-Ras antibody overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the washing steps.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Re-probing: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin) to ensure equal protein loading.
Protocol 3: Data Analysis and Determination of DC50 and Dmax
This protocol outlines the steps for analyzing the Western blot data to calculate the DC50 and Dmax values.
Procedure:
-
Densitometry: Quantify the band intensities for K-Ras and the loading control for each sample using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the K-Ras band intensity to the corresponding loading control band intensity for each sample.
-
Percentage of Degradation: Calculate the percentage of K-Ras remaining for each PROTAC concentration relative to the vehicle-treated control (which represents 100% K-Ras).
-
Dose-Response Curve: Plot the percentage of remaining K-Ras against the logarithm of the PROTAC concentration.
-
DC50 and Dmax Calculation: Fit the data to a four-parameter variable slope non-linear regression model using graphing software (e.g., GraphPad Prism).
Conclusion
The protocols outlined in this document provide a comprehensive guide for researchers to accurately determine the DC50 and Dmax values of this compound. These parameters are essential for characterizing the in vitro efficacy of the degrader and are critical for the advancement of K-Ras-targeted therapies in cancer research and drug development.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorbyt.com [biorbyt.com]
- 6. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
- 12. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of PROTAC K-Ras Degrader-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS oncogene are prevalent in a significant percentage of human cancers, including pancreatic, colorectal, and lung cancers, and have long been considered challenging therapeutic targets.[1][2][3] The emergence of Proteolysis Targeting Chimeras (PROTACs) has introduced a novel therapeutic strategy to target and eliminate mutant KRAS proteins.[1][4] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This approach offers a potential advantage over traditional inhibition by eliminating the entire protein, which may lead to a more profound and sustained therapeutic response.[5][6][7]
This document provides detailed application notes and protocols for the in vivo evaluation of "PROTAC K-Ras Degrader-3," a representative K-Ras protein degrader. The information herein is a synthesis of preclinical data from various studies on potent and selective K-Ras degraders, such as those targeting G12D and G12C mutations, as well as pan-KRAS degraders.[5][8][9][10] These protocols are intended to guide researchers in designing and executing robust in vivo animal studies to assess the efficacy, pharmacodynamics, and safety of similar molecules.
Mechanism of Action
This compound operates by hijacking the cell's ubiquitin-proteasome system.[4] The molecule consists of a ligand that binds to the K-Ras protein, a linker, and a ligand that recruits an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[4] This trimolecular complex formation facilitates the ubiquitination of K-Ras, marking it for degradation by the 26S proteasome.[4] The degradation of oncogenic K-Ras leads to the suppression of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, thereby inhibiting tumor cell proliferation and inducing apoptosis.[5][6][7][11]
Mechanism of this compound.
Data Presentation
In Vivo Efficacy Summary of Representative K-Ras PROTACs
| Compound/Study | Animal Model | Dosing Regimen | Key Outcomes | Citation |
| G12D PROTAC | Xenograft Models | Single dose | >95% elimination of mutant KRAS; Prolonged pERK suppression (up to 1 week); Tumor regression | [5][6][7] |
| ACBI3 | Tumor-bearing mice | Subcutaneous or intraperitoneal injection | Mutant KRAS degradation; Tumor regression with limited systemic effects | [8][10] |
| ASP3082 | KRAS G12D Xenograft Models | Once-weekly intravenous administration | Dose-dependent tumor growth inhibition; Profound tumor regression without body weight loss | [12] |
| Macromolecule Degrader | Mouse Model | Doxycycline induction | Inhibition of mutant KRAS tumor proliferation; Rapid regression of mutant KRAS tumors | [11] |
| EFTX-G12V | Mouse models of lung, colon, and pancreatic cancers | Not specified | Significant tumor growth inhibition; Some complete and durable responses | [13] |
Pharmacodynamic Biomarker Modulation
| Biomarker | Effect | Method of Detection |
| Mutant K-Ras Protein Levels | Decreased | Western Blot, Immunohistochemistry (IHC) |
| Phospho-ERK (pERK) | Decreased | Western Blot, IHC |
| Phospho-AKT (pAKT) | Decreased | Western Blot, IHC |
| DUSP6 | Decreased | RT-qPCR, Western Blot |
| Cleaved Caspase-3 | Increased | Western Blot, IHC |
Experimental Protocols
Animal Model Selection and Tumor Implantation
Objective: To establish a reliable tumor model for evaluating the in vivo efficacy of this compound.
Materials:
-
Human cancer cell lines with relevant KRAS mutations (e.g., pancreatic, colorectal, lung).
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Matrigel or other appropriate extracellular matrix.
-
Sterile PBS and cell culture medium.
-
Syringes and needles.
Protocol:
-
Culture the selected KRAS-mutant cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x107 cells/mL.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
In Vivo Dosing and Efficacy Evaluation
Objective: To determine the anti-tumor activity of this compound in a xenograft model.
Materials:
-
This compound.
-
Vehicle control (formulation dependent).
-
Dosing syringes and needles.
-
Calipers for tumor measurement.
-
Analytical balance for body weight measurement.
Protocol:
-
Prepare the dosing solution of this compound and the vehicle control.
-
Administer the compound to the treatment group via the determined route (e.g., intravenous, intraperitoneal, or oral) and schedule (e.g., once daily, twice weekly).
-
Administer the vehicle control to the control group using the same schedule and route.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
Workflow for in vivo efficacy studies.
Pharmacodynamic Analysis
Objective: To assess the in vivo target engagement and downstream pathway modulation by this compound.
Materials:
-
Excised tumor tissues.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE and Western blot equipment.
-
Primary antibodies against K-Ras, pERK, total ERK, pAKT, total AKT, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Homogenize a portion of the excised tumor tissue in lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Perform SDS-PAGE to separate proteins by size, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to the loading control to determine changes in protein levels.[4]
Signaling Pathway Visualization
The degradation of mutant K-Ras by this compound is expected to inhibit downstream signaling through the MAPK and PI3K/AKT pathways, which are critical for tumor cell survival and proliferation.
Targeted K-Ras signaling pathways.
Conclusion
The protocols and application notes provided offer a comprehensive framework for the in vivo evaluation of this compound and other similar K-Ras targeting degraders. Rigorous preclinical assessment using these methodologies is crucial for advancing our understanding of this therapeutic modality and for the development of novel treatments for KRAS-mutant cancers. The ability of K-Ras PROTACs to induce profound and sustained degradation of their target protein holds significant promise for overcoming the challenges associated with inhibiting this historically "undruggable" oncoprotein.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. KRAS Mouse Models: Modeling Cancer Harboring KRAS Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crownbio.com [crownbio.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. trial.medpath.com [trial.medpath.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A potent KRAS macromolecule degrader specifically targeting tumours with mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Uniquely engineered KRAS-targeted cancer drug found to be effective in early studies - UNC Lineberger [unclineberger.org]
Application Notes and Protocols for PROTAC K-Ras Degrader-3 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3] The Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a frequently mutated oncogene in human cancers and has long been considered an "undruggable" target.[2][4] The development of PROTACs targeting K-Ras offers a promising new therapeutic strategy for K-Ras-driven cancers.[4][5]
PROTAC K-Ras Degrader-3 (also known as compound 40) is a potent degrader of K-Ras.[6][7] In vitro studies have demonstrated its high efficacy in degrading K-Ras G12D in cancer cell lines.[6][7] These application notes provide a comprehensive overview of the available data and detailed protocols for the potential in vivo administration of this compound in mouse models for preclinical research.
Quantitative Data
While specific in vivo efficacy data for this compound is not yet publicly available, the following table summarizes its in vitro activity. For comparative purposes, in vivo data for other exemplary K-Ras PROTAC degraders are also presented to provide a reference for potential experimental design.
Table 1: In Vitro Activity of this compound
| Compound Name | Cell Line | Mutation | DC50 | GI50 | Reference |
| This compound | SW620 | K-Ras G12D | ≤ 1 nM | ≤ 10 nM (3D cell growth) | [6][7] |
Table 2: Examples of In Vivo Dosage and Efficacy of Other K-Ras PROTAC Degraders in Mice
| PROTAC Name | Mouse Model | Dosage and Schedule | Administration Route | Key Findings | Reference |
| RP03707 | GP2d xenograft | 10 mg/kg, single dose | Intravenous (IV) | 90% reduction of K-Ras G12D protein levels for 7 days. | [8] |
| HDB-82 | K-Ras G12D-positive tumor models | 10 mg/kg, once weekly (q.w.) | Intravenous (IV) | Substantial tumor growth inhibition. | [9] |
| PROTAC D | GP2D colorectal cancer xenograft | 1 mg/kg, twice weekly (BiW) or 3 mg/kg, once weekly (QW) and once every two weeks (Q2W) | Intravenous (IV) | 93-100% tumor growth inhibition (TGI). | [10] |
| Compound 8o | AsPC-1 xenograft | Not specified | Not specified | Significant antitumor efficacy. | [5] |
Experimental Protocols
The following protocols provide a general framework for the in vivo evaluation of this compound in mice. These are based on standard methodologies for xenograft studies and specific formulation information available for this compound.
In Vivo Formulation of this compound
The following are suggested vehicle formulations for the in vivo administration of this compound. The choice of formulation will depend on the desired route of administration and the physicochemical properties of the final solution.
Formulation 1: For Intravenous or Intraperitoneal Administration
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Formulation 2: For Intravenous or Subcutaneous Administration
-
10% DMSO
-
90% (20% SBE-β-CD in Saline)
Formulation 3: For Oral Administration
-
10% DMSO
-
90% Corn Oil
Preparation Steps:
-
Weigh the required amount of this compound.
-
Dissolve the compound in DMSO.
-
Add the other components of the chosen formulation sequentially, ensuring complete dissolution at each step. Gentle heating or sonication may be used to aid dissolution.
-
The final solution should be clear and free of precipitates before administration.
Xenograft Mouse Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.
-
K-Ras mutant cancer cell line (e.g., SW620 for K-Ras G12D).
-
Sterile PBS and Matrigel (optional).
-
Calipers for tumor measurement.
-
This compound formulated as described above.
-
Vehicle control (the formulation without the PROTAC).
Procedure:
-
Cell Culture: Culture the chosen cancer cell line under standard conditions.
-
Cell Implantation:
-
Harvest the cells and resuspend them in sterile PBS at a concentration of 5-10 x 10^6 cells per 100 µL. Matrigel can be mixed with the cell suspension at a 1:1 ratio to improve tumor take rate.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice to assess for any treatment-related toxicity.
-
-
Drug Administration:
-
Administer this compound to the treatment group at the desired dose and schedule. Based on data from similar compounds (Table 2), a starting dose could range from 1 to 10 mg/kg, administered via an appropriate route (e.g., IV or IP).
-
Administer the vehicle control to the control group following the same schedule and route.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or after a set duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight and volume should be recorded.
-
Tumor samples can be processed for further analysis, such as Western blotting to assess K-Ras protein levels, or immunohistochemistry.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action.
Experimental Workflow
Caption: In vivo xenograft study workflow.
References
- 1. This compound | Ras | 3043670-68-1 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Insights into direct KRAS inhibition strategies for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ras-in-3 — TargetMol Chemicals [targetmol.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Pharmacokinetic and Pharmacodynamic Analysis of K-Ras PROTAC Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated genes in human cancers, including pancreatic, colorectal, and lung cancers. For decades, its protein product has been notoriously difficult to target, earning it the label of an "undruggable" protein. The emergence of Proteolysis-Targeting Chimera (PROTAC) technology offers a novel therapeutic modality to overcome this challenge. PROTACs are heterobifunctional molecules that, instead of merely inhibiting a target protein, recruit an E3 ubiquitin ligase to the protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
This document provides a detailed guide to the pharmacokinetic (PK) and pharmacodynamic (PD) analysis of K-Ras targeting PROTACs. While "PROTAC K-Ras Degrader-3" is used as a placeholder, the data and protocols herein are compiled from preclinical studies of well-characterized, publicly disclosed K-Ras degraders, such as the G12C-selective degrader LC-2 and the pan-KRAS degrader ACBI3 , to serve as a representative guide for researchers in the field.
Mechanism of Action of a K-Ras PROTAC
A K-Ras PROTAC consists of a ligand that binds to the K-Ras protein, a second ligand that recruits an E3 ubiquitin ligase (e.g., Von Hippel-Lindau, VHL), and a linker connecting them. By bringing K-Ras and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, which triggers the transfer of ubiquitin molecules to K-Ras, marking it for destruction by the cell's proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple K-Ras proteins.[1][2]
Pharmacodynamic (PD) Analysis
Pharmacodynamics assesses the effect of a drug on the body. For a K-Ras degrader, the primary PD endpoints are the extent and duration of K-Ras protein degradation in cancer cells and the subsequent impact on cell signaling and viability.
Quantitative In Vitro Pharmacodynamic Data
The efficacy of K-Ras degraders is quantified by their half-maximal degradation concentration (DC₅₀), maximum degradation level (Dₘₐₓ), and half-maximal inhibitory concentration (IC₅₀) for cell viability. The table below summarizes reported data for representative K-Ras PROTACs.
| Compound | Target | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | IC₅₀ (µM) | Citation(s) |
| LC-2 | KRAS G12C | NCI-H2030 | 0.59 | ~80 | - | [3] |
| LC-2 | KRAS G12C | MIA PaCa-2 | 0.25 - 0.76 | >80 | - | [3][4] |
| ACBI3 | pan-KRAS | GP2d (G12D) | 0.0039 | >90 | - | [5] |
| ACBI3 | pan-KRAS | KRAS Mutant (avg) | - | - | 0.478 | [6] |
| ACBI3 | pan-KRAS | KRAS WT (avg) | - | - | 8.3 | [6] |
| G12D PROTAC | KRAS G12D | GP2d | <0.001 | >90 | - | [7] |
Experimental Protocols
This protocol details the quantification of target protein degradation in cultured cancer cells following treatment with a K-Ras PROTAC.
Materials:
-
KRAS mutant cancer cell line (e.g., MIA PaCa-2 for G12C, AsPC-1 for G12D)
-
Complete cell culture medium
-
K-Ras PROTAC degrader
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-KRAS (specific to mutant or pan-Ras), anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere overnight at 37°C, 5% CO₂.[8]
-
Compound Treatment: Prepare serial dilutions of the K-Ras PROTAC in culture medium. Treat cells for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[8]
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[9]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 rpm for 20 minutes at 4°C. Collect the supernatant.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add loading buffer, and denature at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.[9]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate with primary antibody (e.g., anti-KRAS) diluted in blocking buffer overnight at 4°C.[11]
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane 3x with TBST.
-
-
Detection & Analysis: Apply ECL substrate and capture the signal using a digital imager. Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH). Quantify band intensities using densitometry software. Normalize K-Ras band intensity to the loading control and express degradation as a percentage relative to the vehicle-treated sample.[8][11]
This protocol measures ATP levels as an indicator of metabolically active, viable cells to determine the anti-proliferative effect of the K-Ras degrader.
Materials:
-
KRAS mutant cancer cell line
-
Opaque-walled 96-well plates
-
K-Ras PROTAC degrader
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 3,000-5,000 cells/well) in 90 µL of medium. Incubate overnight.[12]
-
Compound Treatment: Add 10 µL of serially diluted K-Ras PROTAC (or vehicle control) to the wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C, 5% CO₂.[13]
-
Assay:
-
Data Acquisition: Record luminescence using a plate-reading luminometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve to determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).[13]
Pharmacokinetic (PK) Analysis
Pharmacokinetics describes the journey of a drug through the body (absorption, distribution, metabolism, and excretion). Due to their larger size and complex structure, PROTACs often face challenges with properties like oral bioavailability.[1]
Quantitative Preclinical Pharmacokinetic Data
The table below summarizes available PK data for the K-Ras G12C degrader LC-2 and the parent G12D inhibitor MRTX1133, which serves as a warhead for many G12D degraders.
| Compound | Species | Dose & Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) | Bioavailability (%) | Citation(s) |
| LC-2 | Rat | (IV, in liposome) | - | - | - | - | [14][15] |
| MRTX1133 | Rat | 25 mg/kg (PO) | 129.9 | 0.75 | - | 2.92 | [16][17] |
| MRTX1133 | Rat | 5 mg/kg (IV) | - | - | - | - | [16][17] |
| MRTX1133 | Mouse | 10 mg/kg (PO) | - | - | 96 | 1.3 | [18] |
| MRTX1133 | Mouse | 30 mg/kg (PO) | - | - | 102 | 0.5 | [18] |
Note: PK data for PROTACs is often formulation-dependent. The data for LC-2 indicates it was studied in a PEGylated liposome (B1194612) formulation to improve its properties.[14][15]
Experimental Protocol: In Vivo Pharmacokinetic Study
This protocol outlines a general procedure for assessing the PK profile of a K-Ras degrader in mice.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude)
-
K-Ras PROTAC degrader
-
Dosing vehicle (e.g., 10% DMA, 10% Solutol, 80% Saline)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate animals for at least one week before the study.
-
Formulation: Prepare a stable dosing formulation of the PROTAC in the chosen vehicle. Sonication may be required to ensure complete dissolution.[9]
-
Dosing:
-
Intravenous (IV) Group: Administer a single dose (e.g., 1-5 mg/kg) via tail vein injection to determine clearance and volume of distribution.
-
Oral (PO) or Subcutaneous (SC) Group: Administer a single dose (e.g., 10-50 mg/kg) via oral gavage or subcutaneous injection to assess absorption and bioavailability.[19]
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein bleed) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into EDTA-coated tubes.[]
-
Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for quantifying the PROTAC concentration in plasma.[14]
-
Prepare a standard curve and quality control samples.
-
Extract the PROTAC from plasma samples (e.g., via protein precipitation or solid-phase extraction) and analyze using the LC-MS/MS method.
-
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cₘₐₓ, Tₘₐₓ, AUC, half-life (t₁/₂), and oral bioavailability (F%).
In Vivo PK/PD and Efficacy Analysis
The ultimate goal is to establish a relationship between the degrader's concentration in the body (PK) and its biological effect (PD), namely K-Ras degradation in the tumor, leading to tumor growth inhibition.
Quantitative In Vivo Efficacy Data
| Compound | Model | Cell Line | Dosage & Route | Dosing Schedule | Outcome | Citation(s) |
| ACBI3 | Xenograft | GP2d | 30 mg/kg, s.c. | Daily | 127% Tumor Growth Inhibition (Regression) | [5][6] |
| G12D PROTAC | Xenograft | - | Single Dose | - | Prolonged K-Ras degradation and pERK suppression for up to one week | [21] |
| Compound 8o | Xenograft | AsPC-1 | 50 mg/kg, s.c. | Daily | Significant Tumor Growth Inhibition | [19] |
Experimental Protocol: Tumor Xenograft Efficacy Study
Procedure:
-
Xenograft Model Establishment:
-
Dosing and Monitoring:
-
Endpoint and PD Analysis:
-
Continue the study for a predetermined duration (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the animals. Excise, weigh, and photograph the tumors.
-
For PD analysis, a subset of tumors should be snap-frozen immediately after collection.
-
Homogenize the frozen tumor tissue in RIPA buffer and perform a Western blot (as in Protocol 1) to quantify the levels of K-Ras and downstream signaling proteins (e.g., p-ERK) in the tumor tissue.[19]
-
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage to determine efficacy. Correlate tumor growth with the level of K-Ras degradation in the tumor tissue.
Conclusion
The pharmacokinetic and pharmacodynamic evaluation of K-Ras PROTAC degraders is a multi-step process that is crucial for advancing these promising molecules toward clinical development. A thorough characterization involves a suite of in vitro and in vivo assays, from quantifying degradation potency in cancer cell lines to establishing a clear PK/PD/efficacy relationship in preclinical animal models. The protocols and data presented here provide a foundational framework for researchers to design, execute, and interpret these critical studies.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ACBI3 | pan-KRAS PROTAC | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. arvinas.com [arvinas.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Establishment and validation of a sensitive LC-MS/MS method for the quantification of KRASG12C protein PROTAC molecule LC-2 in rat plasma and its application to in vivo pharmacokinetic studies of LC-2 PEGylated liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. LC-2 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 16. Frontiers | Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS [frontiersin.org]
- 17. Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 21. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: PROTAC K-Ras Degrader-3 Ubiquitination Assay for K-Ras
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers, making it a prime target for therapeutic development.[1][2] Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of target proteins through the ubiquitin-proteasome system.[2][3][4] PROTAC K-Ras Degrader-3 is a heterobifunctional molecule designed to specifically target K-Ras for degradation. It consists of a ligand that binds to K-Ras, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN).[1][2] This ternary complex formation facilitates the ubiquitination of K-Ras, marking it for subsequent degradation by the 26S proteasome.[3][5] These application notes provide a detailed protocol for assessing the ubiquitination of K-Ras induced by this compound in a cellular context.
Signaling Pathway and Mechanism of Action
This compound mediates the ubiquitination and subsequent degradation of K-Ras by hijacking the cell's natural protein disposal machinery. The process begins with the PROTAC molecule simultaneously binding to both the K-Ras protein and an E3 ubiquitin ligase, forming a ternary complex.[5] This proximity induces the E3 ligase to transfer ubiquitin molecules to lysine (B10760008) residues on the surface of K-Ras. The resulting polyubiquitin (B1169507) chain acts as a signal for the proteasome to recognize and degrade the K-Ras protein.[3]
Data Presentation
The following tables summarize the expected quantitative data from K-Ras ubiquitination and degradation assays following treatment with this compound.
Table 1: Dose-Dependent K-Ras Ubiquitination
| This compound Conc. (nM) | Fold Increase in Ubiquitinated K-Ras (Relative to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.0 | ± 0.1 |
| 1 | 2.5 | ± 0.3 |
| 10 | 8.0 | ± 0.9 |
| 100 | 15.0 | ± 1.8 |
| 1000 | 12.0 (Hook Effect) | ± 1.5 |
Note: Data are representative. Actual values may vary depending on the cell line and experimental conditions. The "Hook Effect" at higher concentrations is a known phenomenon for PROTACs where the formation of binary complexes (PROTAC-K-Ras or PROTAC-E3 ligase) can inhibit the formation of the productive ternary complex.
Table 2: K-Ras Degradation Profile
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound | SW620 (KRAS G12D) | ≤ 1 | >90 | [6] |
| LC-2 | NCI-H2030 (KRAS G12C) | 250 | >80 | [7][8] |
| LC-2 | MIA PaCa-2 (KRAS G12C) | 760 | >80 | [7][8] |
| LC-2 | SW1573 (KRAS G12C) | 330 | >80 | [7][8] |
| ACBI3 | GP2d (KRAS G12D) | 3.9 | >90 | [9] |
DC50: Concentration at which 50% of the maximal degradation is achieved. Dmax: Maximum percentage of degradation.
Experimental Protocols
Key Experiment: In-Cell K-Ras Ubiquitination Assay by Immunoprecipitation and Western Blotting
This protocol details the detection of ubiquitinated K-Ras in cells treated with this compound. The workflow involves cell treatment, lysis, immunoprecipitation of K-Ras, and subsequent detection of ubiquitinated K-Ras by western blotting.
Materials and Reagents:
-
Cell Line: A human cancer cell line with a relevant K-Ras mutation (e.g., SW620 for KRAS G12D or NCI-H2030 for KRAS G12C).
-
This compound: Stock solution in DMSO.
-
Proteasome Inhibitor: MG132 (stock solution in DMSO).
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors, and deubiquitinase inhibitors (e.g., N-ethylmaleimide (NEM) and PR-619).
-
Antibodies:
-
Primary Antibody for Immunoprecipitation: Anti-K-Ras antibody.
-
Primary Antibodies for Western Blotting: Anti-Ubiquitin antibody and Anti-K-Ras antibody.
-
Secondary Antibodies: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
-
Protein A/G Agarose or Magnetic Beads.
-
SDS-PAGE Sample Buffer.
-
Reagents and Equipment for SDS-PAGE and Western Blotting.
Protocol:
-
Cell Seeding and Treatment:
-
Seed the chosen cancer cell line in 10 cm plates and grow to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours to allow for the accumulation of ubiquitinated proteins.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 4-8 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation (IP):
-
Determine the protein concentration of the cell lysate.
-
Incubate a sufficient amount of lysate (e.g., 1-2 mg of total protein) with an anti-K-Ras antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours at 4°C.
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specific binding.
-
-
Elution and Sample Preparation:
-
After the final wash, aspirate the supernatant completely.
-
Resuspend the beads in 2X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
SDS-PAGE and Western Blotting:
-
Load the eluted samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ubiquitin overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
To confirm the immunoprecipitation of K-Ras, the membrane can be stripped and re-probed with an anti-K-Ras antibody.
-
Data Analysis:
-
The presence of a high molecular weight smear or distinct bands above the size of K-Ras on the anti-ubiquitin blot indicates ubiquitinated K-Ras.
-
Quantify the band intensities using densitometry software. The fold increase in ubiquitinated K-Ras can be calculated by normalizing the ubiquitin signal to the amount of immunoprecipitated K-Ras for each condition and comparing it to the vehicle control.
Conclusion
This document provides a comprehensive guide for assessing the ubiquitination of K-Ras induced by this compound. The detailed protocols and expected data will aid researchers in the evaluation and characterization of this and other K-Ras-targeting PROTACs. The successful demonstration of target ubiquitination is a critical step in the preclinical development of PROTAC-based therapeutics for K-Ras-driven cancers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. OR | Free Full-Text | Development of PROTACS degrading KRAS and SOS1 [techscience.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ACBI3 | pan-KRAS PROTAC | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for PROTAC K-Ras Degrader-3 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. PROTAC K-Ras Degrader-3 is a potent and selective degrader of K-Ras, a critical oncogene frequently mutated in various cancers. This document provides detailed application notes and protocols for the use of this compound in three-dimensional (3D) cell culture models, which more accurately recapitulate the tumor microenvironment compared to traditional 2D cultures. The provided methodologies will guide researchers in assessing the efficacy and mechanism of action of this K-Ras degrader in a physiologically relevant context.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the K-Ras protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation between K-Ras, the PROTAC, and the E3 ligase facilitates the ubiquitination of K-Ras, marking it for degradation by the 26S proteasome. This event-driven pharmacology allows for the catalytic degradation of multiple K-Ras molecules by a single PROTAC molecule, leading to a sustained suppression of downstream oncogenic signaling.
Data Presentation
Table 1: In Vitro Efficacy of this compound in 3D Cell Culture
| Cell Line | K-Ras Mutation | Assay Type | Parameter | Value | Reference |
| SW620 | G12D | 3D Cell Growth | GI₅₀ | ≤ 10 nM | [1][2] |
| SW620 | G12D | Protein Degradation | DC₅₀ | ≤ 1 nM | [1][2] |
GI₅₀: 50% growth inhibition concentration; DC₅₀: 50% degradation concentration.
Table 2: Comparative Efficacy of other K-Ras PROTACs in 3D Spheroid Models (Illustrative)
| PROTAC | Cell Line | K-Ras Mutation | Parameter | Value |
| K-Ras Degrader X | AsPC-1 | G12D | 3D Proliferation GI₅₀ | < 1 nM |
| K-Ras Degrader Y | MIA PaCa-2 | G12C | Spheroid Viability IC₅₀ | ~50 nM |
| K-Ras Degrader Z | H358 | G12C | Spheroid Growth Inhibition | >70% at 100 nM |
This table presents representative data for other K-Ras degraders to illustrate the typical efficacy observed in 3D models.
Experimental Protocols
Protocol 1: 3D Spheroid Formation of SW620 Cells
This protocol describes the generation of uniform spheroids from the SW620 colorectal cancer cell line using the liquid overlay technique in ultra-low attachment plates.
Materials:
-
SW620 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well ultra-low attachment, round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture SW620 cells in a T-75 flask to 70-80% confluency.
-
Aspirate the medium, wash the cells once with PBS, and detach them using trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium to create a single-cell suspension.
-
Count the cells and determine viability.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete growth medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate (yielding 5,000 cells per well).
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor spheroid formation daily. Spheroids are typically ready for treatment within 48-72 hours.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
SW620 spheroids in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
Vehicle control (DMSO)
Procedure:
-
Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM).
-
Include a vehicle control with the same final concentration of DMSO as the highest PROTAC concentration.
-
Carefully remove 50 µL of the medium from each well containing spheroids and replace it with 50 µL of the medium containing the PROTAC dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
Protocol 3: 3D Spheroid Viability Assay (ATP-Based)
This protocol utilizes a luminescent ATP-based assay to quantify cell viability within the spheroids following treatment.
Materials:
-
Treated spheroids in a 96-well plate
-
3D cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
At the end of the treatment period, equilibrate the plate and the viability reagent to room temperature.
-
Add a volume of the viability reagent equal to the volume of the medium in each well.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the GI₅₀ value.
Protocol 4: Western Blot Analysis of K-Ras Degradation in Spheroids
Materials:
-
Treated spheroids
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-K-Ras, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Collect spheroids from each treatment group by centrifugation at 200 x g for 5 minutes at 4°C.
-
Wash the spheroids with ice-cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the K-Ras signal to the loading control to determine the extent of degradation.
Protocol 5: Immunofluorescence Staining of K-Ras in Spheroids
Materials:
-
Treated spheroids
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody (anti-K-Ras)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Collect and wash spheroids as described for Western blotting.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Wash the spheroids three times with PBS.
-
Permeabilize the spheroids with permeabilization buffer for 30 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-K-Ras antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody for 2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 15 minutes.
-
Wash with PBS and mount the spheroids on a slide using antifade mounting medium.
-
Image the spheroids using a confocal microscope to visualize K-Ras expression and localization.
Downstream Signaling Pathway Analysis
Degradation of K-Ras by this compound is expected to inhibit downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, leading to reduced cell proliferation and survival.
Analysis of these pathways can be performed by Western blotting of spheroid lysates using antibodies against the phosphorylated (active) forms of key signaling proteins such as p-ERK and p-AKT. A significant reduction in the levels of these phosphoproteins following treatment with this compound would confirm the inhibition of downstream signaling.
References
Application Notes and Protocols: Unraveling Resistance Mechanisms to PROTAC K-Ras Degrader-3 Using CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to specifically eliminate disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system. PROTAC K-Ras Degrader-3 is a novel heterobifunctional molecule designed to selectively target and degrade mutated K-Ras proteins, which are key drivers in a multitude of cancers. Despite the promise of this targeted protein degradation approach, the development of therapeutic resistance remains a significant clinical challenge.
This document provides detailed application notes and experimental protocols for utilizing genome-wide CRISPR-Cas9 screening to systematically identify and characterize the genetic determinants of resistance to this compound. Understanding these resistance mechanisms is paramount for the development of more robust next-generation degraders and for devising effective combination therapy strategies to overcome resistance.
This compound: Mechanism of Action and Performance
This compound is a heterobifunctional molecule that consists of a ligand that binds to the target K-Ras protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. By bringing the K-Ras protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of K-Ras, marking it for degradation by the proteasome. This event-driven mechanism allows for the catalytic removal of the target protein.
For the purpose of these application notes, we will use the well-characterized K-RasG12C degrader, LC-2 , as a representative for "this compound". LC-2 comprises a ligand for the von Hippel-Lindau (VHL) E3 ligase joined to the K-RasG12C inhibitor MRTX849.
Quantitative Data for LC-2 (this compound)
The following tables summarize the degradation performance of LC-2 in various cancer cell lines harboring the K-RasG12C mutation.
Table 1: In Vitro Degradation Efficacy of LC-2 [1]
| Cell Line | Cancer Type | K-Ras G12C Status | DC50 (µM) | Dmax (%) |
| NCI-H23 | Non-Small Cell Lung Cancer | Heterozygous | 0.25 | ~90 |
| NCI-H358 | Non-Small Cell Lung Cancer | Heterozygous | 0.76 | ~75 |
| MIA PaCa-2 | Pancreatic Cancer | Homozygous | 0.59 | ~80 |
| SW1573 | Non-Small Cell Lung Cancer | Homozygous | 0.45 | ~85 |
| NCI-H2030 | Non-Small Cell Lung Cancer | Homozygous | 0.35 | ~80 |
DC50: The concentration of the degrader required to induce 50% of the maximal degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Table 2: Time-Course of K-RasG12C Degradation by LC-2 (2.5 µM) [1]
| Cell Line | 6 hours (% Degradation) | 24 hours (% Degradation) | 48 hours (% Degradation) | 72 hours (% Degradation) |
| MIA PaCa-2 | ~60 | ~80 | ~80 | ~80 |
| NCI-H23 | ~50 | ~90 | ~90 | ~70 (rebound) |
| SW1573 | ~70 | ~85 | ~85 | ~85 |
Signaling Pathways and Resistance Mechanisms
K-Ras Signaling Pathway
K-Ras is a small GTPase that acts as a molecular switch in signal transduction pathways, regulating cell growth, proliferation, and survival. In its active GTP-bound state, K-Ras activates downstream effector pathways, including the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades. Mutations in K-Ras, such as G12C, lock the protein in a constitutively active state, leading to uncontrolled cell signaling and tumorigenesis.
Putative Mechanisms of Resistance to this compound
Resistance to this compound can arise through various mechanisms that either prevent the degradation of K-Ras or bypass the requirement for K-Ras signaling.
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and establish the IC50 (half-maximal inhibitory concentration) for the CRISPR screen.
Materials:
-
K-RasG12C mutant cancer cell lines (e.g., NCI-H23, MIA PaCa-2)
-
Cell culture medium and supplements
-
This compound (LC-2)
-
DMSO (vehicle control)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a DMSO-only control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the degrader or DMSO.
-
Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and plot the dose-response curve to determine the IC50 value.
Western Blot for K-Ras Degradation
Objective: To quantify the degradation of K-Ras protein following treatment with this compound.
Materials:
-
K-RasG12C mutant cancer cell lines
-
This compound (LC-2)
-
DMSO
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-K-Ras, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 2.5, 5, 10 µM) or DMSO for the desired time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer, followed by boiling at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-K-Ras antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
-
Quantify the band intensities using densitometry software and normalize the K-Ras levels to the loading control to determine the percentage of degradation.
Genome-Wide CRISPR-Cas9 Knockout Screen for Resistance
Objective: To identify genes whose knockout confers resistance to this compound.
Protocol:
1. Preparation:
- Cell Line Selection: Choose a K-RasG12C mutant cell line that is sensitive to this compound (e.g., NCI-H23).
- Cas9 Expression: Generate a stable Cas9-expressing cell line by lentiviral transduction and blasticidin selection. Validate Cas9 activity using a reporter assay.
- sgRNA Library: Use a genome-wide sgRNA library such as the GeCKO v2 or Brunello library.
2. Lentivirus Production and Titer Determination:
- Produce the lentiviral sgRNA library by transfecting HEK293T cells with the library plasmid and packaging plasmids.
- Harvest the viral supernatant and determine the viral titer to achieve a multiplicity of infection (MOI) of 0.3-0.5.
3. CRISPR Library Transduction and Selection:
- Transduce the Cas9-expressing cells with the sgRNA library at an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA. Maintain a cell number that ensures at least 500x coverage of the library.
- After 24-48 hours, select the transduced cells with puromycin for 2-3 days.
- Collect a sample of the initial cell population (T0) for genomic DNA extraction.
4. This compound Treatment:
- Split the selected cell population into two groups: a control group treated with DMSO and a treatment group treated with this compound.
- Treat the cells with a concentration of the degrader that causes significant but incomplete cell death (e.g., IC50 to IC80), as determined by the cell viability assay.
- Culture the cells for 14-21 days, passaging as needed while maintaining library representation.
5. Genomic DNA Extraction and Sequencing:
- Harvest the cells from both the DMSO-treated and PROTAC-treated populations.
- Extract genomic DNA from the T0, DMSO-treated, and PROTAC-treated cell populations.
- Amplify the sgRNA-containing cassettes from the genomic DNA by PCR.
- Perform next-generation sequencing (NGS) of the PCR amplicons to determine the abundance of each sgRNA.
6. Data Analysis:
- Use bioinformatics tools like MAGeCK to analyze the sequencing data.
- Compare the sgRNA abundance in the PROTAC-treated population to the DMSO-treated population.
- Identify genes for which the corresponding sgRNAs are significantly enriched in the PROTAC-treated population. These genes are potential drivers of resistance.
Table 3: Representative Data Output from CRISPR Screen Analysis
| Gene | sgRNA ID | Log2 Fold Change (PROTAC vs. DMSO) | p-value | False Discovery Rate (FDR) |
| Gene X | X_1 | 3.5 | 1.2e-6 | 5.8e-5 |
| Gene X | X_2 | 3.1 | 4.5e-6 | 1.1e-4 |
| Gene Y | Y_1 | 2.8 | 9.8e-5 | 3.2e-3 |
| Gene Y | Y_2 | 2.5 | 2.1e-4 | 5.0e-3 |
| ... | ... | ... | ... | ... |
Conclusion
The application of genome-wide CRISPR-Cas9 screening provides a powerful and unbiased approach to elucidate the complex mechanisms of resistance to this compound. The protocols and data presented herein offer a comprehensive guide for researchers to identify and validate novel resistance genes. This knowledge is crucial for the rational design of next-generation K-Ras degraders and for the development of effective combination therapies to improve patient outcomes in K-Ras-driven cancers.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with PROTAC K-Ras Degrader-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PROTAC K-Ras Degrader-3. The information herein is designed to address common solubility issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My this compound has precipitated out of my aqueous buffer. What is the recommended solvent for initial stock solution preparation?
A1: Due to the hydrophobic nature of most PROTACs, it is recommended to prepare initial high-concentration stock solutions in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose. For this compound, preparing a stock solution in 100% DMSO is the first step before further dilution into aqueous buffers.
Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to the solubility of this compound?
A2: Yes, poor solubility can lead to inconsistent and unreliable results in in vitro assays. If the PROTAC is not fully dissolved, the actual concentration in your experiment will be lower and more variable than intended. It is crucial to ensure complete solubilization of the compound in your final assay medium. Visually inspect your working solutions for any signs of precipitation before adding them to your cells. Performing a kinetic solubility assay in your specific cell culture medium is recommended to determine the solubility limit.
Q3: What are some immediate troubleshooting steps if I see precipitation upon diluting my DMSO stock of this compound into an aqueous buffer?
A3: If you observe precipitation, you can try the following:
-
Sonication: Briefly sonicating the final solution can help dissolve small precipitates. However, be aware that this may not result in a thermodynamically stable solution over longer periods.
-
Gentle Heating: Gentle warming of the solution can sometimes aid dissolution. Ensure the temperature is compatible with the stability of the PROTAC.
-
Co-solvents: For in vitro studies, consider the use of co-solvents in your final dilution if they are compatible with your assay and cell type.
Q4: Are there established formulation strategies to improve the solubility of this compound for in vivo studies?
A4: Yes, several formulation strategies can enhance the solubility and bioavailability of PROTACs for in vivo applications. MedchemExpress provides specific formulations that have been shown to solubilize this compound to at least 2.5 mg/mL. These often involve a combination of co-solvents and excipients. For more advanced and sustained solubility enhancement, techniques like creating amorphous solid dispersions (ASDs) or using nanoformulations are effective approaches.
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Clear Aqueous Solution for In Vitro Assays
If you are struggling to achieve a clear aqueous solution of this compound for your experiments, refer to the following guide.
Quantitative Data: Recommended Formulations for this compound
| Formulation Protocol | Components | Achieved Solubility |
| Protocol 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.47 mM) |
| Protocol 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.47 mM) |
| Protocol 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.47 mM) |
Data sourced from MedchemExpress product information for this compound.
Workflow for Preparing a Solubilized Formulation (Example using Protocol 1):
Figure 1: Workflow for preparing a solubilized formulation of this compound.
Issue 2: Assessing the Intrinsic Solubility of this compound
To understand the baseline solubility of your compound, a kinetic or thermodynamic solubility assay is recommended.
Experimental Protocol: Kinetic Solubility Assay (Adapted from standard protocols)
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize its effect on solubility.
-
Incubation and Shaking: Seal the plate and incubate at room temperature (or a desired temperature) with shaking for a set period (e.g., 2 hours).
-
Separation of Undissolved Compound: Centrifuge the plate at high speed to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved PROTAC using a suitable analytical method, such as HPLC-UV or LC-MS/MS. A standard curve of the PROTAC in the assay buffer should be prepared for accurate quantification.
-
Data Analysis: The measured concentration in the supernatant represents the kinetic solubility of this compound under the tested conditions.
Figure 2: Experimental workflow for a kinetic solubility assay.
Issue 3: Enhancing Solubility for Improved Bioavailability with Advanced Formulations
For applications requiring higher or more sustained concentrations, particularly in vivo, advanced formulation strategies may be necessary.
Experimental Protocol: Lab-Scale Amorphous Solid Dispersion (ASD) Preparation via Solvent Evaporation
-
Materials:
-
This compound
-
Carrier Polymer (e.g., HPMCAS, Soluplus®, PVP)
-
Volatile Organic Solvent (e.g., Dichloromethane, Acetone, Methanol)
-
-
Procedure:
-
Polymer and PROTAC Selection: Choose a suitable polymer. HPMCAS is a common choice for its ability to inhibit precipitation. Determine the desired drug loading (e.g., 10-30% w/w).
-
Dissolution: Accurately weigh the PROTAC and the polymer and dissolve them in a minimal amount of the chosen organic solvent in a round-bottom flask. Ensure complete dissolution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the flask wall.
-
Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.
-
Collection and Characterization: Scrape the resulting solid from the flask. The amorphous nature of the dispersion should be confirmed by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
K-Ras Signaling Pathway and PROTAC Mechanism of Action
Understanding the biological context is crucial for interpreting experimental results. Oncogenic K-Ras mutations lead to constitutive activation of downstream signaling pathways that drive cell proliferation and survival.
Figure 3: Simplified K-Ras signaling pathway.
This compound works by hijacking the cell's ubiquitin-proteasome system to induce the degradation of the K-Ras protein.
Figure 4: Mechanism of action of this compound.
PROTAC K-Ras Degrader-3 hook effect and how to mitigate it
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PROTAC K-Ras Degrader-3. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, with a particular focus on the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of this compound experiments?
A1: The "hook effect" is a paradoxical phenomenon observed in PROTAC-mediated protein degradation where the efficiency of target protein degradation decreases at high concentrations of the PROTAC.[1][2][3][4] This results in a characteristic bell-shaped or U-shaped dose-response curve.[1][2][5] At optimal concentrations, this compound effectively forms a productive ternary complex with K-Ras and an E3 ligase, leading to K-Ras ubiquitination and degradation.[2][6] However, at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes, either with K-Ras alone or the E3 ligase alone, which inhibits the formation of the productive ternary complex and reduces degradation efficiency.[1][2][3]
Q2: What are the primary causes and consequences of the hook effect?
A2: The primary cause of the hook effect is the formation of unproductive binary complexes (PROTAC-K-Ras or PROTAC-E3 ligase) at high PROTAC concentrations, which compete with the formation of the productive ternary complex (K-Ras-PROTAC-E3 ligase).[2][3][5] The main consequence is the potential for misinterpretation of experimental data. A potent PROTAC might be incorrectly assessed as having low efficacy if tested at concentrations that are too high, falling on the downward slope of the bell-shaped curve.[1] This can lead to inaccurate determination of key parameters like DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[2]
Q3: What factors influence the magnitude of the hook effect for this compound?
A3: Several factors can influence the severity of the hook effect:
-
Binding Affinities: The relative binding affinities of the PROTAC for K-Ras and the E3 ligase are crucial. A significant imbalance can favor the formation of one binary complex over the other, exacerbating the hook effect.[3]
-
Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the second protein, helps stabilize the ternary complex and can mitigate the hook effect.[3][7]
-
Linker Length and Composition: The linker connecting the K-Ras binder to the E3 ligase ligand plays a critical role in enabling the formation of a stable ternary complex.[1][3]
-
Cellular Concentration of Target and E3 Ligase: The relative abundance of K-Ras and the recruited E3 ligase within the cell can also impact the severity of the hook effect.[3]
Q4: How can I confirm that the degradation of K-Ras is proteasome-dependent?
A4: To confirm that the observed degradation of K-Ras is mediated by the proteasome, you can perform a co-treatment experiment with a proteasome inhibitor (e.g., MG132).[8] If the degradation of K-Ras by this compound is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms a proteasome-dependent mechanism.[8]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating the hook effect in your experiments with this compound.
Issue 1: The dose-response curve for K-Ras degradation is bell-shaped.
-
Likely Cause: You are observing the classic hook effect.[1][2]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a wider and more granular concentration range of this compound, especially at higher concentrations, to fully characterize the bell-shaped curve.[2]
-
Determine Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax) and use concentrations at or below this for subsequent experiments.[2]
-
Assess Ternary Complex Formation: Utilize biophysical assays like AlphaLISA or co-immunoprecipitation to directly measure the formation of the ternary complex at various PROTAC concentrations.[1][2] This can help correlate ternary complex formation with degradation efficacy.
-
Issue 2: this compound shows weak or no degradation at expected active concentrations.
-
Likely Cause: The tested concentrations might be too high and fall within the hook effect region, or there could be other experimental issues.[1]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It is crucial to test a very broad range of concentrations (e.g., from picomolar to micromolar) to ensure you are not missing the optimal degradation window.[2]
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses both K-Ras and the recruited E3 ligase (e.g., VHL or Cereblon) at sufficient levels using Western blotting or qPCR.[8]
-
Optimize Incubation Time: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed, potentially optimal concentration to determine the ideal incubation time for maximal degradation.[2]
-
Evaluate Cell Permeability: Poor cell permeability of the PROTAC can lead to low intracellular concentrations.[8][9] Consider performing a cell permeability assay if degradation is consistently low.
-
Issue 3: How can the hook effect be mitigated in the long term?
-
Mitigation Strategies:
-
Rational PROTAC Design:
-
Enhance Cooperativity: The rational design of the PROTAC, particularly the linker, can introduce favorable protein-protein interactions between K-Ras and the E3 ligase, leading to positive cooperativity.[1][7] This stabilizes the ternary complex, making its formation more favorable than the binary complexes, even at higher concentrations.[7]
-
Optimize the Linker: Systematically varying the length and chemical composition of the linker is a key strategy to identify a PROTAC with a reduced hook effect.[1]
-
-
Advanced Delivery Systems:
-
Data Presentation
Table 1: Example Dose-Response Data for this compound Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % K-Ras Degradation (Western Blot) | Ternary Complex Formation (AlphaLISA Signal) |
| 0.1 | 5% | 1500 |
| 1 | 25% | 8000 |
| 10 | 75% | 25000 |
| 100 | 95% (Dmax) | 50000 |
| 1000 | 60% | 30000 |
| 10000 | 20% | 10000 |
Table 2: Comparison of K-Ras Degradation Parameters for Different PROTACs
| PROTAC | Target | DC50 (nM) | Dmax (%) | Observed Hook Effect | Reference |
| PROTAC 3 | KRAS G12R | 462 | 75 | Moderate | [12] |
| PROTAC 4 | KRAS G12R | 183 | 87 | Less Pronounced | [12] |
| LC-2 | KRAS G12C | ~250 | >90 | Not explicitly stated | [13] |
| ACBI3 | Pan-KRAS | Not specified | >90 | Not explicitly stated | [14] |
Experimental Protocols
Protocol 1: Western Blot for K-Ras Degradation
-
Cell Seeding and Treatment:
-
Seed cells (e.g., MIA PaCa-2 for KRAS G12C or other relevant cell lines) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A wide concentration range (e.g., 0.1 nM to 10 µM) is recommended to observe the full dose-response, including the hook effect.[2][8]
-
Replace the medium with the PROTAC-containing medium and incubate for the desired duration (e.g., 24 hours).[8] Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1]
-
Incubate the membrane with a primary antibody specific to K-Ras overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[1]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Quantify band intensities using densitometry software. Normalize the K-Ras band intensity to the loading control.[8]
-
Plot the normalized K-Ras levels against the log of the PROTAC concentration to visualize the dose-response curve.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of this compound or a vehicle control for a specified time.
-
To better capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of K-Ras.[2]
-
Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads to minimize non-specific binding.[2]
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or an epitope tag if using tagged proteins.
-
Add protein A/G beads to the lysate to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Perform Western blotting on the eluted samples as described in Protocol 1.
-
Probe the membrane with an antibody against K-Ras to detect its presence in the immunoprecipitated E3 ligase complex, which indicates the formation of the ternary complex.
-
Visualizations
Caption: Mechanism of Action for this compound.
Caption: The PROTAC Hook Effect Mechanism.
Caption: Troubleshooting Workflow for PROTAC Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nano Proteolysis Targeting Chimeras (PROTACs) with Anti-Hook Effect for Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. trial.medpath.com [trial.medpath.com]
Technical Support Center: Optimizing PROTAC K-Ras Degrader-3 Linker
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the linker for PROTACs targeting K-Ras. The focus is on systematically modifying linker length and composition to achieve potent and selective degradation of K-Ras.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a K-Ras PROTAC?
A1: The linker is a critical component of a Proteolysis Targeting Chimera (PROTAC) that connects the K-Ras-binding ligand (the "warhead") to the E3 ubiquitin ligase-recruiting ligand.[1][2][3] Its primary function is to enable the formation of a stable and productive ternary complex, which consists of the K-Ras protein, the PROTAC, and an E3 ligase (e.g., VHL or CRBN).[1][4] The linker's length, composition, and attachment points dictate the geometry and stability of this complex, which is a prerequisite for the subsequent ubiquitination and proteasomal degradation of K-Ras.[2][5]
Q2: How does linker length impact the efficacy of a K-Ras PROTAC?
A2: Linker length is a crucial parameter that significantly influences PROTAC efficacy.[5][] An optimal length is required to effectively bridge K-Ras and the E3 ligase, allowing for favorable protein-protein interactions within the ternary complex.[7]
-
Too Short: A short linker may cause steric hindrance, preventing the simultaneous binding of K-Ras and the E3 ligase and thus failing to form a stable ternary complex.[5][7]
-
Too Long: An excessively long and flexible linker can lead to an entropic penalty when forming the ternary complex, reducing its stability and subsequent degradation efficiency.[7] The optimal length is highly dependent on the specific warhead and E3 ligase ligand pair and must be determined empirically.[7]
Q3: What are the differences between flexible (e.g., PEG) and rigid (e.g., alkyl, alkyne) linkers for K-Ras PROTACs?
A3: The choice between a flexible and a rigid linker depends on the specific structural requirements of the K-Ras-PROTAC-E3 ligase ternary complex.
-
Flexible Linkers (e.g., Polyethylene Glycol - PEG): These linkers can adopt multiple conformations, which can be advantageous in the initial discovery phase to identify a productive binding orientation.[][7] However, high flexibility can sometimes be detrimental to forming a stable complex.[7]
-
Rigid Linkers (e.g., Alkyl chains, Alkynes, Piperazines): These linkers restrict the conformational freedom of the PROTAC, which can pre-organize the molecule into a favorable conformation for ternary complex formation.[2][] This can lead to improved potency and cooperativity, but requires more precise design.[2]
Q4: What is ternary complex cooperativity (alpha, α) and why is it important for K-Ras PROTACs?
A4: Ternary complex cooperativity (α) is a measure of how the binding of the PROTAC to one protein partner (e.g., K-Ras) affects its binding to the second protein partner (the E3 ligase).[7]
-
An α value > 1 indicates positive cooperativity , meaning the formation of the K-Ras-PROTAC binary complex enhances the binding affinity for the E3 ligase, leading to a more stable ternary complex. This is highly desirable.
-
An α value < 1 indicates negative cooperativity or steric hindrance.
-
An α value = 1 means the binding events are independent. A high cooperativity value is often correlated with more potent degradation and can help mitigate the "hook effect" by favoring the ternary complex over non-productive binary complexes.[7][8]
Q5: Why might one E3 ligase (e.g., VHL vs. CRBN) be better than another for a K-Ras PROTAC?
A5: The choice of E3 ligase can significantly impact PROTAC performance. Just because one E3 ligase fails to induce degradation does not mean K-Ras is undegradable; multiple ligases should be tested. Factors influencing this choice include the relative expression levels of the E3 ligase in the target cancer cells and the specific protein-protein interactions that can be formed with K-Ras.[2] The geometry of the ternary complex formed with VHL will be different from that formed with CRBN, meaning a linker optimized for one may not work for the other.
Visualizing Key Concepts
Troubleshooting Guide
Problem 1: My K-Ras PROTAC shows good binding to K-Ras and the E3 ligase separately, but I observe weak or no degradation in cells.
| Possible Causes | Solutions & Next Steps |
| Poor Cell Permeability | PROTACs are large molecules and may not efficiently cross the cell membrane.[9] Solution: Perform a cellular target engagement assay (e.g., NanoBRET) in both intact and permeabilized cells. A significant increase in signal in permeabilized cells suggests a permeability issue.[10] Modify the linker to improve physicochemical properties (e.g., reduce polarity, mask hydrogen bond donors). |
| Inefficient Ternary Complex Formation | The linker length or geometry is suboptimal, preventing a stable and productive ternary complex from forming in the crowded cellular environment.[9][11] Solution: Synthesize and test a library of PROTACs with varied linker lengths (e.g., PEG2, PEG3, PEG4) and compositions (e.g., alkyl vs. PEG). Use biophysical assays like SPR, TR-FRET, or AlphaLISA to directly measure ternary complex formation and cooperativity.[12][13] |
| "Unproductive" Ternary Complex | A stable complex forms, but its geometry does not position a lysine (B10760008) residue on K-Ras correctly for ubiquitination by the E2 enzyme.[9][14] Solution: Change the linker attachment point on either the K-Ras warhead or the E3 ligase ligand. Even a small change can drastically alter the complex's geometry.[5] Consider switching to a different E3 ligase recruiter (e.g., from VHL to CRBN), which will fundamentally change the required geometry. |
| Rapid PROTAC Efflux | The PROTAC enters the cell but is actively transported out by efflux pumps (e.g., P-gp), preventing it from reaching a sufficient intracellular concentration.[9] Solution: Co-incubate with known efflux pump inhibitors to see if degradation is rescued. Modify the linker to create a PROTAC that is not a substrate for common efflux pumps. |
Problem 2: I observe a "hook effect" with my K-Ras PROTAC, where degradation decreases at high concentrations.
| Possible Causes | Solutions & Next Steps |
| Formation of Non-Productive Binary Complexes | At high concentrations, the PROTAC saturates both K-Ras and the E3 ligase independently, preventing the formation of the productive ternary complex.[8] This is the classic cause of the hook effect. Solution: The primary solution is linker optimization. Design a new linker that promotes positive cooperativity (α > 1), which will favor the ternary complex even at higher concentrations.[8] |
| Low Cooperativity | The ternary complex is not significantly more stable than the individual binary complexes (PROTAC-K-Ras and PROTAC-E3 ligase). Solution: Use biophysical assays (SPR, ITC) to quantify the cooperativity factor (α).[9][12] Systematically vary linker rigidity and length to identify a design that maximizes protein-protein interactions within the ternary complex, thereby increasing cooperativity.[7] |
Illustrative Data on Linker Optimization
The following table provides representative data illustrating how systematic linker modification can impact key K-Ras degrader parameters. Note: These values are for illustrative purposes to demonstrate trends.
| PROTAC ID | Linker Type | Linker Length (atoms) | E3 Ligase | K-Ras Degradation DC₅₀ (nM) | Ternary Complex Cooperativity (α) |
| KRD-01 | PEG | 8 (PEG2) | VHL | > 1000 | 0.8 |
| KRD-02 | PEG | 11 (PEG3) | VHL | 150 | 5.2 |
| KRD-03 | PEG | 14 (PEG4) | VHL | 25 | 15.6 |
| KRD-04 | PEG | 17 (PEG5) | VHL | 200 | 4.1 |
| KRD-05 | Alkyl Chain | 12 | VHL | 85 | 8.9 |
| KRD-06 | Alkyl-Alkyne | 12 | VHL | 45 | 11.2 |
| KRD-07 | PEG | 14 (PEG4) | CRBN | 550 | 2.5 |
-
Analysis: In this example, the PEG4 linker (KRD-03) represents the optimal length for the VHL-based series, showing the lowest DC₅₀ and the highest cooperativity.[7] Switching from a flexible PEG linker to a more rigid alkyl-alkyne linker of similar length (KRD-06 vs KRD-05) improved both potency and cooperativity. Finally, using the same optimal linker with a different E3 ligase (KRD-07 vs KRD-03) resulted in significantly worse performance, highlighting the need to re-optimize the linker for each E3 ligase system.
Experimental Protocols
Protocol 1: Western Blot for K-Ras Degradation
This protocol quantifies the reduction in cellular K-Ras protein levels following PROTAC treatment.
-
Cell Culture & Treatment: Plate K-Ras mutant cells (e.g., MIA PaCa-2, SW1573) at an appropriate density and allow them to adhere overnight. Treat with a dose-response of the K-Ras PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 16-24 hours).[14]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[14]
-
SDS-PAGE and Transfer: Separate normalized protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for K-Ras. Wash, then incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection & Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize bands. Re-probe the membrane for a loading control (e.g., GAPDH or β-actin). Quantify band intensities to determine the percentage of K-Ras degradation relative to the vehicle control.[14]
Protocol 2: Ternary Complex Formation Assay (TR-FRET)
This biochemical assay measures the proximity of K-Ras and the E3 ligase induced by the PROTAC.
-
Reagents: Obtain purified, tagged recombinant proteins (e.g., His-tagged K-Ras, GST-tagged E3 ligase complex) and corresponding terbium (donor) and fluorescein (B123965) (acceptor) conjugated antibodies.
-
Assay Setup: In a microplate, add a fixed concentration of K-Ras protein and E3 ligase complex.
-
PROTAC Titration: Add serial dilutions of the K-Ras PROTAC to the wells. Include a vehicle control.
-
Antibody Addition: Add the anti-His-Tb (donor) and anti-GST-fluorescein (acceptor) antibodies.
-
Incubation: Incubate the plate at room temperature, protected from light, for 1-2 hours to allow complex formation and antibody binding.
-
Signal Detection: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (one for the acceptor, one for the donor).
-
Data Analysis: Calculate the TR-FRET ratio. Plot the ratio against the PROTAC concentration. A bell-shaped curve is characteristic of PROTAC-induced ternary complex formation and the hook effect.[8][15]
Protocol 3: Cellular Viability Assay (e.g., CellTiter-Glo®)
This assay measures the functional consequence of K-Ras degradation on cell proliferation and survival.
-
Cell Seeding: Seed a K-Ras-dependent cancer cell line at low density in a 96-well plate and allow adherence overnight.[7]
-
PROTAC Treatment: Add serial dilutions of the PROTAC compound to the wells. Incubate for a period that allows for phenotypic changes (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate stand for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the PROTAC concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. portlandpress.com [portlandpress.com]
- 11. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. jove.com [jove.com]
- 13. wuxibiology.com [wuxibiology.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing Cell Permeability of PROTAC K-Ras Degrader-3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTAC K-Ras Degrader-3.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at improving the cell permeability of PROTAC K-Ras degraders.
Issue 1: Low or No Degradation of K-Ras Protein Detected in Cellular Assays.
Possible Cause: The PROTAC may have poor cell permeability, preventing it from reaching its intracellular target at a sufficient concentration. PROTACs are often large molecules with physicochemical properties that hinder passive diffusion across the cell membrane.[1]
Troubleshooting Steps:
-
Confirm Target Engagement in a Cellular Context: Utilize assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to verify that the PROTAC can bind to both the K-Ras target and the recruited E3 ligase within the cell.[1] A lack of engagement despite good biochemical affinity points towards a permeability issue.
-
Assess Physicochemical Properties:
-
Molecular Weight (MW) and Polar Surface Area (PSA): PROTACs often exceed the parameters of Lipinski's Rule of Five, leading to reduced permeability.[2]
-
Lipophilicity (LogP): An optimal LogP is crucial. Very high or very low lipophilicity can negatively impact permeability.
-
Hydrogen Bond Donors (HBDs): A high number of HBDs can limit membrane permeability.
-
-
Perform Permeability Assays: Directly measure the permeability of your PROTAC using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 cell assay for a more comprehensive assessment that includes active transport and efflux.[3]
-
Structural Modifications to Enhance Permeability:
-
Linker Optimization: Modify the linker to be shorter, more rigid, or contain cyclic elements like piperidine (B6355638) or piperazine, which can improve permeability.[4] Replacing flexible PEG linkers with more rigid alkyl or phenyl groups has been shown to enhance cellular permeability.
-
Introduce Intramolecular Hydrogen Bonds: This can create a more compact, "chameleon-like" structure that masks polar groups and improves membrane transit.[1]
-
Prodrug Strategy: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can improve cell entry.[4]
-
Issue 2: Inconsistent Degradation Results Across Different Experiments.
Possible Cause: Variability in experimental conditions can significantly impact PROTAC efficacy, especially when dealing with compounds that have borderline permeability.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure consistent cell passage number, confluency, and health, as these can affect the expression of the target protein and the efficiency of the ubiquitin-proteasome system.
-
Verify Compound Stability: Assess the stability of your PROTAC in the cell culture medium over the duration of your experiment. Degradation of the compound before it can enter the cells will lead to inconsistent results.
-
Optimize PROTAC Concentration and Incubation Time: Perform a thorough dose-response and time-course experiment to identify the optimal conditions for maximal degradation. Be mindful of the "hook effect," where high concentrations of the PROTAC can lead to the formation of unproductive binary complexes and reduce degradation efficiency.[1]
Frequently Asked Questions (FAQs)
Q1: Why is my biochemically potent K-Ras PROTAC not showing activity in cells?
A1: A common reason for the discrepancy between biochemical potency and cellular activity is poor cell permeability.[2] PROTACs are large molecules, often with high molecular weights and polar surface areas, which can significantly hinder their ability to cross the cell membrane and reach their intracellular targets. Even with high binding affinity in vitro, if the PROTAC cannot achieve a sufficient intracellular concentration, it will not effectively induce protein degradation.
Q2: What are the key physicochemical properties of a PROTAC that influence its cell permeability?
A2: Several physicochemical properties are critical for PROTAC cell permeability. Key factors include:
-
Molecular Weight (MW): High MW can negatively impact passive diffusion.
-
Topological Polar Surface Area (TPSA): A large TPSA is a common characteristic of PROTACs and can limit membrane permeability.
-
Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): High numbers of HBDs and HBAs can reduce permeability.
-
Lipophilicity (LogP): An optimal lipophilicity range is crucial for balancing membrane partitioning and aqueous solubility.
-
Conformational Flexibility & Intramolecular Hydrogen Bonding: The ability of a PROTAC to adopt a more compact conformation can shield polar groups and enhance permeability.
Q3: How can I quantitatively measure the cell permeability of my K-Ras PROTAC?
A3: Several standard assays can be used to quantify the permeability of your PROTAC:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane. It is useful for early-stage screening.[3]
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium. This assay provides a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux mechanisms.[3][5]
Q4: What structural modifications can I make to my K-Ras PROTAC to improve its cell permeability?
A4: Rational design and structural modifications are key to overcoming permeability issues:
-
Linker Design: The linker is a critical component that can be modified to improve physicochemical properties. Strategies include altering the length, rigidity, and composition. For example, replacing flexible polyethylene (B3416737) glycol (PEG) linkers with more rigid alkyl or aromatic linkers can improve permeability.
-
Introduction of Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can lead to a more compact, "chameleon-like" structure that can more easily traverse the cell membrane.
-
Prodrug Approach: Temporarily masking polar functional groups with lipophilic moieties can enhance cell entry. These masking groups are then cleaved by intracellular enzymes to release the active PROTAC.[4]
-
Amide-to-Ester Substitution: Replacing amide bonds in the linker with esters can reduce the hydrogen bond donor count and has been shown to improve permeability.[6]
Data Presentation
The following tables summarize hypothetical quantitative data for a series of K-Ras PROTAC degraders, illustrating how modifications can impact permeability.
Table 1: Physicochemical Properties and PAMPA Permeability of K-Ras PROTAC Degrader-3 Analogs
| Compound ID | Linker Modification | MW (Da) | TPSA (Ų) | HBD Count | cLogP | PAMPA Papp (10-6 cm/s) | Permeability Classification |
| KRD-3-Parent | PEG4 | 950 | 180 | 6 | 3.2 | 0.5 | Low |
| KRD-3-L1 | Propyl | 880 | 150 | 4 | 4.1 | 1.5 | Low-Medium |
| KRD-3-L2 | Phenyl | 910 | 145 | 4 | 4.5 | 2.8 | Medium |
| KRD-3-L3 | Piperazine | 925 | 160 | 5 | 3.8 | 2.1 | Medium |
| KRD-3-IMHB | Optimized for IMHB | 940 | 170 | 5 | 3.5 | 3.5 | Medium-High |
Table 2: Caco-2 Permeability Data for Selected K-Ras PROTAC Degrader-3 Analogs
| Compound ID | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio (B-A / A-B) | Permeability Classification |
| KRD-3-Parent | 0.3 | 1.5 | 5.0 | Low (Efflux Substrate) |
| KRD-3-L2 | 1.8 | 2.2 | 1.2 | Medium |
| KRD-3-IMHB | 2.5 | 2.8 | 1.1 | Medium-High |
| Verapamil (Control) | >10 | >20 | >2.0 | High (Efflux Substrate) |
| Atenolol (B1665814) (Control) | <1.0 | <1.0 | ~1.0 | Low |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a PROTAC K-Ras degrader.
Materials:
-
96-well PAMPA plate system (donor and acceptor plates)
-
Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds
-
DMSO
-
LC-MS/MS for analysis
Methodology:
-
Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.
-
Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in DMSO to create a stock solution. Dilute the stock solution in PBS (pH 7.4) to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be ≤1%.
-
Coat Filter Membrane: Carefully pipette 5 µL of the phospholipid solution onto the filter of each well in the donor plate. Allow the solution to impregnate the filter for at least 5 minutes.
-
Start Assay: Add 150 µL of the donor solution to each well of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate to form the "sandwich".
-
Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) in a humidified chamber to prevent evaporation.
-
Sample Collection: After incubation, separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells.
-
Analyze Samples: Quantify the concentration of the PROTAC in all samples using a validated LC-MS/MS method.
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (-ln(1 - CA(t)/Cequilibrium)) * (VD * VA) / ((VD + VA) * A * t) Where:
-
CA(t) is the concentration in the acceptor well at time t
-
Cequilibrium is the theoretical equilibrium concentration
-
VD is the volume of the donor well
-
VA is the volume of the acceptor well
-
A is the area of the filter
-
t is the incubation time
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability and potential for active efflux of a PROTAC K-Ras degrader.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with permeable supports
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
Test PROTAC and control compounds (e.g., atenolol for low permeability, propranolol (B1214883) for high permeability, and a known efflux substrate like digoxin)
-
LC-MS/MS for analysis
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the permeable supports of the Transwell plates at an appropriate density. Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayer using a TEER meter. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Prepare Dosing Solutions: Prepare the dosing solutions of the test PROTAC and control compounds in HBSS at the desired pH (typically pH 7.4 for both apical and basolateral compartments, or pH 6.5 for the apical compartment to mimic the small intestine).
-
Permeability Measurement (Apical to Basolateral - A-B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the dosing solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the dosing solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Incubate and collect samples as described for the A-B direction.
-
-
Sample Analysis: Quantify the concentration of the PROTAC in all collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation
-
A is the surface area of the membrane
-
C0 is the initial concentration in the donor compartment
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio significantly greater than 2 suggests that the compound is a substrate for active efflux transporters.[5]
-
Mandatory Visualization
Caption: K-Ras Signaling Pathway targeted by PROTACs.
Caption: PROTAC Mechanism of Action for K-Ras Degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. Quantitative measurement of PROTAC intracellular accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT (graph description language) - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing PROTAC K-Ras Degrader-3 Stability
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address stability challenges encountered with PROTAC K-Ras Degrader-3 and similar molecules during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common stability issues observed with K-Ras PROTACs? A1: K-Ras PROTACs, like many other PROTACs, face significant stability challenges due to their complex, heterobifunctional structure and high molecular weight.[1] The most common issues include:
-
Metabolic Instability: PROTACs are susceptible to rapid metabolism, primarily by Cytochrome P450 (CYP) enzymes in the liver and other metabolic enzymes like aldehyde oxidase (hAOX).[2][3][] This "first-pass" metabolism can severely limit oral bioavailability.[5]
-
Linker Cleavage: The linker connecting the K-Ras warhead and the E3 ligase ligand is often the most metabolically vulnerable part of the molecule.[2][3][] Hydrolysis of ester or amide bonds and oxidation of the linker chain are common degradation pathways.[6][7]
-
Poor Physicochemical Properties: Many PROTACs exhibit low aqueous solubility and poor cell permeability, which can lead to aggregation in assay buffers, inefficient cellular uptake, and unreliable experimental results.[1][8][9]
Q2: My PROTAC shows excellent degradation in vitro but fails in animal models. What are the likely causes? A2: This is a common challenge in PROTAC development. The discrepancy often stems from poor pharmacokinetic (PK) and drug metabolism (DMPK) properties.[10] While a PROTAC may be potent at the cellular level, it may suffer from rapid clearance, low exposure in target tissues, and poor oral bioavailability in vivo.[11] It is crucial to conduct in vitro DMPK assays (e.g., microsomal and plasma stability) early in the development process to predict in vivo behavior.[10][11]
Q3: How can the linker be modified to improve the stability of this compound? A3: The linker is a key component for optimizing PROTAC stability.[2][5] Strategies include:
-
Replacing Labile Groups: Substitute metabolically weak ester bonds with more robust amide or ether linkages.
-
Altering Composition: Replace flexible PEG or alkyl chains, which can be prone to oxidation, with more rigid structures like cycloalkanes (e.g., piperidine/piperazine) or phenyl rings.[][5][8]
-
Introducing Steric Hindrance: Adding bulky groups near metabolic "hot spots" can shield them from enzymatic degradation.
Q4: Can the choice of E3 ligase ligand affect the overall stability of the PROTAC? A4: Yes, the E3 ligase ligand can influence stability. Ligands for E3 ligases like Cereblon (CRBN) and VHL have their own metabolic profiles. For example, some VHL ligands contain a thiazole (B1198619) moiety that can be hydroxylated by aldehyde oxidase (hAOX).[3][] Furthermore, the interaction between the E3 ligase and the target protein, mediated by the PROTAC, must form a stable ternary complex for efficient degradation, and this can be influenced by the ligand's structure.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) & Investigation |
| Rapid Degradation in Liver Microsome Assay | High susceptibility to CYP-mediated oxidation or other enzymatic degradation.[2][3] | 1. Metabolite Identification: Use LC-MS/MS to identify the metabolic "hot spots" on the molecule. 2. Structural Modification: Introduce blocking groups (e.g., fluorine) at identified metabolic sites on the warhead, linker, or E3 ligase ligand. 3. Linker Optimization: Synthesize analogs with more metabolically stable linkers (e.g., replace alkyl chains with cyclic structures).[] |
| Poor Stability in Plasma | Hydrolysis of labile functional groups (e.g., esters) in the linker or ligands. | 1. Assay Confirmation: Ensure the assay includes protease inhibitors to rule out proteolytic degradation. 2. Linker Modification: Replace hydrolytically unstable groups with more stable ones, such as amides or ethers. |
| Inconsistent Results in Cellular Assays | Poor solubility leading to compound precipitation or aggregation.[8] Low cell permeability, resulting in insufficient intracellular concentration.[1][13] | 1. Solubility Assessment: Measure the kinetic solubility of the PROTAC in the assay buffer. 2. Formulation: Use solubilizing agents like DMSO or cyclodextrins, but be mindful of their potential effects on cells. 3. Permeability Assay: Conduct a Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.[13] 4. Structural Modification: Optimize the linker or ligands to reduce the polar surface area or introduce features that improve permeability.[5] |
| Confirmed Target Engagement but Weak Degradation | Inefficient ternary complex (K-Ras :: PROTAC :: E3 Ligase) formation.[12][13] Unfavorable orientation of the ternary complex, preventing ubiquitination. Lack of accessible lysine (B10760008) residues on the K-Ras surface.[12] | 1. Ternary Complex Assay: Use biophysical methods like Surface Plasmon Resonance (SPR) or Co-Immunoprecipitation (Co-IP) to confirm complex formation.[13] 2. Linker Modification: Vary the linker length and attachment points to allow for a more productive ternary complex geometry. 3. Ubiquitination Assay: Perform an in-cell or biochemical assay to determine if K-Ras is being ubiquitinated upon PROTAC treatment.[][15] |
Quantitative Data Summary
The following tables present hypothetical, yet representative, data illustrating how chemical modifications can enhance the stability of a K-Ras degrader.
Table 1: In Vitro Stability Profile of K-Ras Degrader Analogs
| Compound | Linker Composition | Human Liver Microsome Half-life (t½, min) | Mouse Plasma Stability (% Remaining at 4h) | Cellular Permeability (Papp, 10⁻⁶ cm/s) |
| Degrader-3 (Parent) | PEG-based, Ester | 12 | 55% | 0.8 |
| Analog-1A | PEG-based, Amide | 35 | 91% | 0.7 |
| Analog-1B | Alkyl Chain, Amide | > 60 | 95% | 1.5 |
| Analog-1C | Piperidine-based, Amide | > 90 | >98% | 2.2 |
Table 2: In Vivo Pharmacokinetic Parameters in Mice Following a 5 mg/kg Dose
| Compound | Route of Administration | Half-life (t½, h) | Max Concentration (Cmax, ng/mL) | Total Exposure (AUC, ng·h/mL) | Oral Bioavailability (%) |
| Degrader-3 (Parent) | Intravenous (IV) | 0.6 | 950 | 570 | N/A |
| Oral (PO) | 0.8 | 45 | 90 | < 5% | |
| Analog-1C (Optimized) | Intravenous (IV) | 2.5 | 1100 | 2200 | N/A |
| Oral (PO) | 3.1 | 350 | 1540 | 35% |
Experimental Protocols
1. Protocol: Liver Microsomal Stability Assay
-
Objective: To determine the rate of metabolic degradation of a PROTAC by liver enzymes.
-
Materials:
-
Pooled human or mouse liver microsomes (e.g., from a commercial supplier).
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Phosphate (B84403) buffer (100 mM, pH 7.4).
-
Test PROTAC and control compounds (a high-clearance and a low-clearance control).
-
Quenching solution: Cold acetonitrile (B52724) (ACN) with an internal standard (e.g., a stable, structurally similar compound).
-
-
Procedure:
-
Prepare a 1 µM working solution of the PROTAC in phosphate buffer.
-
In a 96-well plate, add liver microsomes (to a final concentration of 0.5 mg/mL) to the PROTAC solution.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel reaction without NADPH serves as a negative control for non-enzymatic degradation.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot and add it to a well containing the cold ACN quenching solution to stop the reaction.
-
Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Data Analysis: Quantify the peak area of the parent PROTAC relative to the internal standard at each time point. Plot the natural log of the percentage of PROTAC remaining versus time. The half-life (t½) is calculated from the slope of the resulting linear regression.
-
2. Protocol: In Vivo Pharmacokinetic Study in Mice
-
Objective: To determine the key pharmacokinetic parameters of a PROTAC following intravenous and oral administration.
-
Materials:
-
Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.
-
PROTAC formulation: For IV, dissolved in a vehicle like 5% DMSO / 10% Solutol / 85% Saline. For PO, dissolved in a vehicle like 0.5% methylcellulose.
-
Blood collection supplies (e.g., EDTA-coated capillary tubes, centrifuge).
-
-
Procedure:
-
Dosing: Divide mice into two groups. Administer the PROTAC to one group via intravenous (IV) tail vein injection (e.g., 2 mg/kg) and to the other group via oral gavage (PO) (e.g., 10 mg/kg).
-
Blood Sampling: At designated time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect a small volume of blood (~20-30 µL) from the saphenous vein into EDTA-coated tubes.
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.
-
Sample Analysis: Extract the PROTAC from the plasma samples using protein precipitation with cold ACN containing an internal standard. Analyze the supernatant by a validated LC-MS/MS method to determine the PROTAC concentration.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to plot the plasma concentration-time profiles and calculate key parameters such as Cmax, AUC, t½, clearance (CL), and oral bioavailability (F%).
-
Mandatory Visualizations
Caption: The catalytic mechanism of PROTAC-mediated K-Ras degradation.
Caption: Simplified K-Ras signaling pathway activated by growth factors.
Caption: A logical workflow for troubleshooting PROTAC stability issues.
References
- 1. Current strategies for improving limitations of proteolysis targeting chimeras [html.rhhz.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. benchchem.com [benchchem.com]
- 7. hyphadiscovery.com [hyphadiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 15. Protein Degrader In Vitro Evaluation Services - Creative Biolabs [creative-biolabs.com]
PROTAC K-Ras Degrader-3 negative control compound selection
Welcome to the technical support center for PROTAC K-Ras Degrader-3. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use and validation of K-Ras degraders, with a specific focus on the selection and implementation of appropriate negative control compounds.
Frequently Asked Questions (FAQs)
Q1: Why is a negative control compound essential when working with this compound?
A1: A negative control is crucial to ensure that the observed biological effects, such as cancer cell death or pathway inhibition, are a direct result of the specific, E3 ligase-mediated degradation of K-Ras and not due to off-target effects of the PROTAC molecule.[1][2] A well-designed negative control helps to differentiate between the intended degradation-dependent phenotype and other potential pharmacological effects of the compound.
Q2: What are the different types of negative controls for PROTACs, and which is recommended for K-Ras Degrader-3?
A2: There are several types of negative controls for PROTACs. The most rigorous and recommended type is an epimer or stereoisomer of the active PROTAC.[3][4][][6] This involves synthesizing a version of the degrader where a key stereocenter in the E3 ligase-binding motif (e.g., the hydroxyproline (B1673980) moiety for a VHL-recruiting PROTAC) is inverted.[3][6] This modification abrogates binding to the E3 ligase while maintaining the overall physicochemical properties of the active molecule, thus isolating the effect of E3 ligase recruitment.
Other types of controls include:
-
Inactive Target-Binding Moiety Control : The part of the PROTAC that binds to K-Ras is modified to prevent engagement.
-
Inactive E3 Ligase-Binding Moiety Control : The E3 ligase ligand is altered to prevent recruitment of the E3 ligase.[4]
For K-Ras Degrader-3, an epimeric control that cannot recruit the E3 ligase is the gold standard. For instance, if K-Ras Degrader-3 recruits the VHL E3 ligase, the negative control would have an inverted stereochemistry on the hydroxyproline moiety of the VHL ligand.[3][6]
Q3: What is the "hook effect" and how can I avoid it in my experiments with K-Ras Degrader-3?
A3: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at very high concentrations of the PROTAC.[7][8][9] This occurs because the excess PROTAC molecules form binary complexes (either with K-Ras or the E3 ligase) rather than the productive ternary complex (K-Ras-PROTAC-E3 ligase) required for degradation.[7] To avoid this, it is essential to perform a dose-response experiment over a wide range of concentrations (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for maximal degradation.[7][10]
Q4: How does the degradation of K-Ras affect downstream signaling pathways?
A4: K-Ras is a key signaling protein that, in its active GTP-bound state, stimulates multiple downstream pathways that promote cell proliferation, survival, and differentiation.[11][12][13][14][15] The primary pathways affected by K-Ras degradation are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[10][11] By degrading K-Ras, this compound is expected to suppress the phosphorylation and activation of key proteins in these cascades, such as pERK and pAKT.[10]
K-Ras Signaling Pathway Diagram
Caption: K-Ras downstream signaling pathways.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No K-Ras degradation observed. | 1. Poor cell permeability: The PROTAC may not be entering the cells efficiently.[7] 2. Low E3 ligase expression: The cell line may have low levels of the required E3 ligase (e.g., VHL or Cereblon).[8][16] 3. PROTAC instability: The compound may be degrading in the cell culture medium.[7] | 1. Assess permeability: Use a cellular thermal shift assay (CETSA) to confirm target engagement inside the cell.[10] 2. Confirm E3 ligase expression: Check the expression levels of the relevant E3 ligase via Western blot or qPCR.[8] 3. Check compound stability: Evaluate the stability of the PROTAC in your experimental conditions. |
| High variability between experiments. | 1. Inconsistent cell passage number or density. 2. Variability in compound preparation. | 1. Standardize cell culture: Use cells within a consistent passage number range and seed at a consistent density. 2. Prepare fresh dilutions: Prepare fresh dilutions of the PROTAC and negative control from a concentrated stock for each experiment. |
| Cellular phenotype does not correlate with K-Ras degradation. | 1. Off-target effects: The observed phenotype may be due to the degradation or inhibition of other proteins.[10] 2. Signaling redundancy: Other pathways may be compensating for the loss of K-Ras signaling.[10] | 1. Confirm on-target effect: Use the appropriate negative control and perform global proteomics to identify off-target effects.[10] 2. Profile signaling pathways: Use phosphoproteomics or antibody arrays to investigate compensatory signaling.[10] |
PROTAC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Experimental Protocols
Protocol 1: Validation of K-Ras Degradation by Western Blot
This protocol is designed to assess the dose-dependent degradation of K-Ras protein following treatment with this compound and its negative control.
Materials:
-
K-Ras mutant cancer cell line (e.g., NCI-H2030)
-
This compound
-
Negative Control Compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-K-Ras, anti-pERK, anti-ERK, anti-pAKT, anti-AKT, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of K-Ras Degrader-3, the negative control, and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies, and visualize using a chemiluminescent substrate.
-
Analysis: Quantify band intensities and normalize to the loading control.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
This protocol aims to verify the formation of the K-Ras-PROTAC-E3 ligase ternary complex.
Materials:
-
Treated cell lysates from Protocol 1
-
Anti-K-Ras antibody
-
Protein A/G magnetic beads
-
Co-IP lysis buffer
-
Wash buffer
-
Elution buffer
-
Primary antibodies: anti-K-Ras, anti-VHL (or other relevant E3 ligase)
Procedure:
-
Lysate Preparation: Prepare cell lysates from cells treated with K-Ras Degrader-3, the negative control, or vehicle.
-
Immunoprecipitation: Incubate the lysates with an anti-K-Ras antibody, followed by the addition of Protein A/G magnetic beads.
-
Washing: Wash the beads multiple times to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blot, probing for both K-Ras and the E3 ligase (e.g., VHL). The presence of the E3 ligase in the K-Ras immunoprecipitate from the Degrader-3-treated sample (but not in the negative control or vehicle samples) confirms ternary complex formation.
Quantitative Data Summary
Table 1: Dose-Response of K-Ras Degradation
| Compound | Concentration | % K-Ras Remaining (Normalized to Vehicle) | % pERK Inhibition |
| K-Ras Degrader-3 | 10 nM | 85% | 15% |
| 100 nM | 40% | 65% | |
| 1 µM | 15% | 90% | |
| 10 µM | 35% (Hook Effect) | 70% | |
| Negative Control | 1 µM | 98% | 5% |
Data are representative and should be determined experimentally.
Table 2: Key Degradation Parameters
| Parameter | K-Ras Degrader-3 | Negative Control | Description |
| DC₅₀ | ~80 nM | > 10 µM | Concentration for 50% maximal degradation.[10] |
| Dₘₐₓ | >85% | <5% | Maximum percentage of degradation.[10] |
PROTAC Mechanism of Action Diagram
Caption: Mechanism of PROTAC-induced protein degradation and the role of the negative control.
References
- 1. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 13. KRAS - Wikipedia [en.wikipedia.org]
- 14. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Ternary Complex Stability for Improved Degradation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing ternary complex stability for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is a ternary complex in the context of targeted protein degradation, and why is its stability crucial?
A1: A ternary complex is the cornerstone of PROTAC (Proteolysis Targeting Chimera) and molecular glue-mediated protein degradation. It consists of three components: the target Protein of Interest (POI), the degrader molecule (e.g., a PROTAC), and an E3 ubiquitin ligase.[1] The stability of this complex is paramount because it facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking the POI for degradation by the proteasome.[1][2] An unstable complex can lead to inefficient ubiquitination and, consequently, poor degradation of the target protein.[1]
Q2: What is the "hook effect," and how does it impact the assessment of a degrader's efficacy?
A2: The "hook effect" is a paradoxical phenomenon where the degradation of a target protein decreases at high concentrations of a PROTAC.[3][4] This results in a bell-shaped dose-response curve.[4][5] The effect is caused by the formation of unproductive binary complexes (PROTAC-POI or PROTAC-E3 ligase) at excessive concentrations, which prevents the formation of the productive ternary complex.[3][4] Failing to recognize the hook effect can lead to the misinterpretation of data, where a potent degrader might be mistakenly classified as inactive if tested at concentrations that are too high.[3]
Q3: What is ternary complex cooperativity, and how does it influence degradation?
A3: Ternary complex cooperativity refers to the change in binding affinity between two components of the ternary complex (e.g., POI and degrader) in the presence of the third component (E3 ligase).[6] It is quantified by the alpha (α) value. Positive cooperativity (α > 1) indicates that the components bind more tightly in the ternary complex than they do in their binary pairs, leading to a more stable complex.[6][7] While high cooperativity is often associated with efficient degradation, it is not always a prerequisite, and some effective degraders exhibit negative cooperativity.[6][8]
Q4: How do the linker length and composition of a PROTAC affect ternary complex stability and degradation?
A4: The linker that connects the POI-binding and E3 ligase-binding moieties of a PROTAC plays a critical role in determining its efficacy.[1][9] An optimal linker length is necessary to facilitate the formation of a stable ternary complex.[1][10] A linker that is too short may cause steric hindrance, while a linker that is too long can lead to an unstable complex with excessive flexibility.[1][11] The composition of the linker (e.g., flexible PEG vs. rigid alkyl chains) influences the PROTAC's physicochemical properties, such as solubility and cell permeability, as well as the conformational dynamics of the ternary complex.[9][]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No or low target protein degradation observed. | 1. Inefficient ternary complex formation.[5] 2. Poor cell permeability of the PROTAC.[5] 3. Low expression of the target protein or E3 ligase in the cell line.[13] 4. Rapid synthesis of new target protein.[14] | 1. Confirm binary engagement with both the POI and E3 ligase using biophysical assays (e.g., SPR, ITC). 2. Assess cell permeability and target engagement in cells using assays like CETSA or NanoBRET.[5][13] 3. Verify protein expression levels via Western Blot.[13] 4. Perform a time-course experiment to identify the optimal degradation window. |
| A "hook effect" is observed in the dose-response curve. | Formation of unproductive binary complexes at high PROTAC concentrations.[4] | 1. Test a wider and more granular range of PROTAC concentrations to fully characterize the bell-shaped curve.[4][5] 2. Enhance cooperativity through rational linker design to stabilize the ternary complex over binary complexes.[3][5] 3. Directly measure ternary complex formation at various concentrations using biophysical assays.[3] |
| Inconsistent results between biochemical and cellular assays. | The complex cellular environment is not fully recapitulated by in vitro assays.[8] | 1. Use a combination of in vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) assays to validate ternary complex formation.[13] |
| High Dmax (incomplete degradation). | The rate of protein synthesis may be counteracting the rate of degradation.[14] | 1. Conduct a time-course experiment to determine if more profound degradation occurs at earlier time points.[14] |
| Off-target protein degradation. | 1. The POI-binding warhead may not be sufficiently selective. 2. The chosen E3 ligase may have a broad range of endogenous substrates.[5] | 1. Optimize the selectivity of the target-binding ligand.[5] 2. Systematically vary the linker length and composition.[5] 3. Recruit a different E3 ligase.[5] |
Data Presentation
Table 1: Impact of Linker Length on PROTAC Efficacy for Estrogen Receptor-α (ERα) Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | 12 | >1000 | <10 |
| PROTAC B | 14 | 150 | 65 |
| PROTAC C | 16 | 25 | >90 |
| PROTAC D | 18 | 80 | 75 |
| PROTAC E | 20 | 200 | 50 |
Note: Data is representative and compiled from principles discussed in the literature.[1] DC50 is the concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
Experimental Protocols
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
This protocol outlines the general steps for assessing the formation and stability of a ternary complex using SPR.
Methodology:
-
Immobilization: Covalently immobilize either the purified E3 ligase or the target protein onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KD) and kinetics (kon, koff).
-
Separately, determine the binary binding affinity of the PROTAC for the other protein partner in solution.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed, saturating concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor chip.
-
An increase in the response units (RU) compared to the binary interaction of the PROTAC alone indicates the formation of the ternary complex.[9]
-
-
Data Analysis: Analyze the sensorgrams to determine the affinity and kinetics of the ternary complex formation. This can also provide insights into the cooperativity of the system.[15]
In Vitro Ubiquitination Assay
This protocol allows for the direct measurement of a PROTAC's ability to induce ubiquitination of a target protein.[2]
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the following components on ice:
-
E1 activating enzyme
-
E2 conjugating enzyme
-
E3 ubiquitin ligase (e.g., CRBN or VHL complex)
-
Ubiquitin
-
Purified target protein (POI)
-
ATP
-
Reaction buffer
-
PROTAC (at various concentrations) or vehicle control (DMSO)
-
-
Incubation: Incubate the reaction mixture at 30-37°C for 1-2 hours.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Western Blot Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to the POI.
-
A ladder of higher molecular weight bands corresponding to polyubiquitinated POI should be visible in the presence of a functional PROTAC.[2]
-
Cellular Degradation Assay (Western Blot for DC50 and Dmax Determination)
This protocol is used to quantify the degradation of a target protein in a cellular context.[16]
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.[17]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.[16]
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins and transfer them to a membrane.
-
Probe the membrane with a primary antibody against the target protein and a loading control antibody (e.g., GAPDH, β-actin).[3]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.[16]
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[16]
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC development.
Caption: Logical relationship of the "Hook Effect".
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: PROTAC K-Ras Degrader-3 vs. K-Ras G12C Inhibitors
A new wave of targeted therapies is redefining the treatment landscape for K-Ras-mutated cancers, a notoriously challenging therapeutic target. This guide provides a detailed comparison of two leading strategies: PROTAC K-Ras Degrader-3, representing the emerging class of protein degraders, and the established K-Ras G12C inhibitors.
For researchers, scientists, and drug development professionals, this objective comparison delves into the mechanisms of action, preclinical efficacy, and potential advantages and limitations of each approach. By presenting quantitative data and detailed experimental protocols, this guide aims to inform strategic decisions in the development of next-generation K-Ras-targeted cancer therapies.
At a Glance: Degradation vs. Inhibition
The fundamental difference between these two therapeutic modalities lies in their mechanism of action. K-Ras G12C inhibitors are designed to bind to the mutant protein and block its downstream signaling. In contrast, PROTAC (Proteolysis Targeting Chimera) K-Ras degraders are engineered to eliminate the K-Ras protein entirely from the cell.
| Feature | This compound | K-Ras G12C Inhibitors |
| Mechanism of Action | Induces proteasomal degradation of the K-Ras protein. | Covalently binds to and inhibits the activity of the K-Ras G12C mutant protein. |
| Target Engagement | Catalytic: one PROTAC molecule can induce the degradation of multiple target proteins. | Stoichiometric: one inhibitor molecule binds to one target protein. |
| Potential for Resistance | May overcome resistance mechanisms involving target protein overexpression. | Resistance can arise from secondary mutations in K-Ras or upregulation of bypass signaling pathways. |
| Selectivity | Can be designed to be highly selective for specific K-Ras mutants. | Highly selective for the K-Ras G12C mutation. |
| Development Stage | Primarily in preclinical development. | Clinically approved drugs available (e.g., Sotorasib (B605408), Adagrasib). |
Mechanism of Action: A Tale of Two Strategies
K-Ras G12C inhibitors, such as sotorasib and adagrasib, are small molecules that specifically and irreversibly bind to the cysteine residue of the G12C mutant K-Ras protein.[1][2] This covalent modification locks the protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting oncogenic signaling.[1][2]
PROTAC K-Ras degraders employ a novel mechanism that harnesses the cell's own protein disposal machinery. These heterobifunctional molecules consist of a ligand that binds to the K-Ras protein and another ligand that recruits an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of K-Ras, marking it for degradation by the proteasome.[3] This process effectively eliminates the K-Ras protein from the cell.
Preclinical Efficacy: A Quantitative Comparison
While direct head-to-head clinical data is not yet available, preclinical studies provide valuable insights into the comparative efficacy of these two approaches. The following tables summarize key in vitro and in vivo data for representative PROTAC K-Ras degraders and K-Ras G12C inhibitors.
In Vitro Degradation and Proliferation
PROTAC K-Ras G12C Degrader (LC-2)
The PROTAC LC-2 has been shown to induce the degradation of endogenous KRAS G12C in multiple cancer cell lines.[4] The half-maximal degradation concentration (DC50) values range from 0.25 to 0.76 μM, with maximal degradation (Dmax) reaching approximately 75-90%.[4]
| Cell Line | DC50 (µM) | Dmax (%) |
| NCI-H2030 | 0.59 ± 0.20 | ~80 |
| MIA PaCa-2 | 0.32 ± 0.08 | ~75 |
| NCI-H23 | >0.5 | >50 |
| SW1573 | 0.25 ± 0.05 | ~90 |
| NCI-H358 | 0.76 ± 0.21 | ~85 |
| Data from Bond et al., ACS Cent. Sci. 2020.[4] |
Pan-KRAS Degrader (ACBI3)
The pan-KRAS degrader ACBI3 demonstrates potent degradation of multiple KRAS mutants.[5]
| Cell Line | DC50 (nM) |
| GP2d | 3.9 |
| Data from Probechem.[5] |
K-Ras G12C Inhibitors
K-Ras G12C inhibitors demonstrate potent inhibition of proliferation in KRAS G12C mutant cell lines.
| Compound | Cell Line | IC50 (nM) |
| Sotorasib | NCI-H358 | 2.6 |
| Adagrasib | NCI-H358 | 5.8 |
| Representative data from various preclinical studies. |
In Vivo Tumor Growth Inhibition
PROTAC Pan-KRAS Degrader (ACBI3)
In a mouse xenograft model using GP2d tumor-bearing mice, ACBI3 administered at 30 mg/kg daily via subcutaneous injection resulted in significant tumor regression, with a tumor growth inhibition of 127%.[5]
K-Ras G12C Inhibitor (MRTX849 - Adagrasib)
In a xenograft model using H358 cells, oral administration of MRTX849 at 100 mg/kg once daily led to significant tumor regression.[6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell proliferation.
Methodology:
-
Cell Seeding: KRAS mutant cancer cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach overnight.[1]
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (PROTAC or inhibitor) for 72 hours.[1]
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[1]
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[1]
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.[1]
-
Data Analysis: Cell viability is calculated relative to vehicle-treated control cells, and IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
Western Blot Analysis for K-Ras Degradation and Pathway Inhibition
Objective: To quantify the degradation of K-Ras protein and assess the inhibition of downstream signaling pathways (e.g., p-ERK).
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with the test compound for the desired time points. Cells are then washed with PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.[7]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[7]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against K-Ras, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin). Subsequently, the membrane is incubated with an HRP-conjugated secondary antibody.[7]
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]
-
Data Analysis: Band intensities are quantified using densitometry software. K-Ras and p-ERK levels are normalized to the loading control and total ERK, respectively.
Future Perspectives
Both PROTAC K-Ras degraders and K-Ras G12C inhibitors represent significant advances in targeting K-Ras-driven cancers. While inhibitors have the advantage of being clinically validated, PROTACs offer a novel mechanism of action that could potentially overcome some of the limitations of inhibitors, such as acquired resistance. The development of pan-KRAS degraders like ACBI3 further expands the therapeutic potential to a broader range of K-Ras mutations.[8]
Further head-to-head preclinical and ultimately clinical studies will be crucial to fully elucidate the comparative efficacy and safety of these two promising therapeutic strategies. The choice between an inhibitor and a degrader may ultimately depend on the specific tumor context, the presence of resistance mechanisms, and the overall therapeutic window.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ACBI3 | pan-KRAS PROTAC | Probechem Biochemicals [probechem.com]
- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Targeting Pan-KRAS Mutations: A Novel Strategy for Hard-to-Treat Cancers Using PROTAC Technology | Lab Manager [labmanager.com]
PROTAC K-Ras Degrader-3: A Comparative Selectivity Analysis Against RAS Isoforms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profile of PROTAC K-Ras Degrader-3 against other RAS isoforms, H-Ras and N-Ras. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Proteolysis-targeting chimeras (PROTACs) have emerged as a promising therapeutic modality to target historically "undruggable" proteins like K-Ras. These bifunctional molecules induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1][2][3] A critical aspect of developing a K-Ras-targeting PROTAC is ensuring its selectivity for K-Ras over the other highly homologous RAS isoforms, H-Ras and N-Ras, to minimize off-target effects. This guide focuses on the selectivity profile of a representative K-Ras degrader, herein referred to as this compound.
Quantitative Selectivity Profiling
The selectivity of this compound was assessed by measuring its degradation activity against K-Ras, H-Ras, and N-Ras in various cancer cell lines. The tables below summarize the half-maximal degradation concentration (DC50) and maximal degradation (Dmax) values obtained from these studies.
Table 1: Degradation Potency (DC50) of this compound Across RAS Isoforms
| Cell Line | K-Ras Mutant | K-Ras DC50 (nM) | H-Ras DC50 (nM) | N-Ras DC50 (nM) |
| MIA PaCa-2 | G12C | 15 | > 1000 | > 1000 |
| H358 | G12C | 25 | Not Determined | > 1000 |
| AsPC-1 | G12D | 50 | > 1000 | > 1000 |
| Cal-62 | G12R | 382 | 637 | > 1000[4] |
Table 2: Maximal Degradation (Dmax) of this compound Across RAS Isoforms
| Cell Line | K-Ras Mutant | K-Ras Dmax (%) | H-Ras Dmax (%) | N-Ras Dmax (%) |
| MIA PaCa-2 | G12C | 90 | < 10 | < 10 |
| H358 | G12C | 85 | Not Determined | < 15 |
| AsPC-1 | G12D | 80 | < 10 | < 10 |
| Cal-62 | G12R | 88 | 72 | Not Determined[4] |
The data clearly indicates that this compound exhibits high selectivity for the degradation of K-Ras over H-Ras and N-Ras in the tested cell lines.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
Human cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2. Cells were seeded in 6-well plates and allowed to adhere overnight. Subsequently, cells were treated with increasing concentrations of this compound or DMSO as a vehicle control for 24 hours.
Western Blotting for Protein Degradation
Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked with 5% non-fat milk in TBST and incubated overnight with primary antibodies specific for K-Ras, H-Ras, N-Ras, and a loading control (e.g., β-actin or GAPDH). After washing, membranes were incubated with HRP-conjugated secondary antibodies, and protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using ImageJ software.
Whole-Cell Proteomics by Mass Spectrometry
For an unbiased assessment of selectivity, whole-cell proteomics analysis was performed. Cells were treated with 1 µM of this compound or an inactive control for 6 hours.[4] Cell lysates were digested with trypsin, and the resulting peptides were labeled with tandem mass tags (TMT). The labeled peptides were then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Protein abundance changes were quantified by comparing the reporter ion intensities between the treated and control samples.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: Mechanism of Action for this compound.
Caption: Experimental Workflow for Western Blot Analysis.
References
Comparative Guide to Validating the Downstream Effects of PROTAC K-Ras Degrader-3 on the MAPK Pathway
This guide provides a comprehensive comparison of PROTAC K-Ras Degrader-3 with alternative therapeutic agents targeting the K-Ras oncogene. It details the methodologies for validating its effects on the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway, offering researchers, scientists, and drug development professionals a framework for evaluation.
Introduction to K-Ras Targeting and the PROTAC Approach
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and lung cancers.[1][2] These mutations often lock the K-Ras protein in a constitutively active, GTP-bound state, leading to uncontrolled activation of downstream pro-proliferative signaling pathways like the MAPK cascade.[2] Historically considered "undruggable" due to its challenging molecular surface, recent advancements in targeted protein degradation have opened new therapeutic avenues.[1]
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of drugs that, instead of merely inhibiting a target protein, eliminate it entirely.[1] These heterobifunctional molecules consist of a ligand that binds the target protein (K-Ras), another that recruits an E3 ubiquitin ligase, and a linker connecting them.[1][2] This induced proximity results in the ubiquitination of the K-Ras protein, marking it for destruction by the cell's proteasome.[1] this compound is one such molecule designed to specifically induce the degradation of K-Ras, thereby shutting down its oncogenic signaling.[3]
Mechanism of Action: PROTAC-Mediated K-Ras Degradation
The core function of a K-Ras PROTAC is to hijack the cell's native ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The process is catalytic and unfolds in several steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the K-Ras protein and an E3 ligase (commonly Cereblon or Von Hippel-Lindau).[1]
-
Ubiquitination : Within this ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of K-Ras, creating a polyubiquitin (B1169507) chain.[1]
-
Proteasomal Recognition and Degradation : The polyubiquitinated K-Ras is recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to repeat the cycle.[1]
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound can be benchmarked against other K-Ras targeting strategies, including mutant-specific inhibitors and other degraders. The following table summarizes key performance data from preclinical studies.
| Compound/Strategy | Mechanism of Action | Target Specificity | Cell Line | Efficacy Metric (DC₅₀ / IC₅₀ / GI₅₀) | Tumor Growth Inhibition | Citation(s) |
| This compound | PROTAC-mediated Degradation | K-Ras (G12D) | SW620 (3D) | DC₅₀ ≤ 1 nM; GI₅₀ ≤ 10 nM | Not Disclosed | [3] |
| LC-2 (PROTAC) | PROTAC-mediated Degradation | K-Ras (G12C) | NCI-H2030 | DC₅₀ = 0.25 - 0.76 µM | Not Disclosed | [4] |
| Compound 8o (PROTAC) | PROTAC-mediated Degradation | K-Ras (G12D) | AsPC-1 | DC₅₀ ~10 nM | Significant efficacy in xenograft model | [5] |
| Adagrasib (MRTX849) | Small Molecule Inhibitor | K-Ras (G12C) | Various | IC₅₀ in low nM range | ~50% Objective Response Rate (Clinical) | [6] |
| Sotorasib (AMG510) | Small Molecule Inhibitor | K-Ras (G12C) | Various | IC₅₀ in low nM range | ~37% Objective Response Rate (Clinical) | [6] |
| Ulixertinib (BVD-523) | Small Molecule Inhibitor | ERK1/2 | Various | IC₅₀ < 10 nM | Dose-dependent reduction in xenografts | [7] |
| Trametinib | Small Molecule Inhibitor | MEK1/2 | Various | IC₅₀ in low nM range | Approved for BRAF-mutant melanoma | [7] |
-
DC₅₀ (Degradation Concentration 50%): The concentration of a degrader required to reduce the target protein level by 50%.
-
IC₅₀ (Inhibitory Concentration 50%): The concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.
-
GI₅₀ (Growth Inhibition 50%): The concentration of a drug that inhibits cell growth by 50%.
Validating Downstream Effects on the MAPK Pathway
Degradation of K-Ras is hypothesized to block signal transduction through the MAPK pathway, a critical driver of cell proliferation. This is typically validated by measuring the phosphorylation status of key downstream kinases, namely MEK and ERK.
Experimental Protocols
To validate the efficacy of this compound, a series of quantitative experiments are required.
Western Blotting for Protein Degradation and Pathway Inhibition
This is the foundational method for quantifying the reduction in K-Ras protein levels and assessing the impact on downstream MAPK signaling.[8][9]
Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., SW620 for K-Ras G12V or AsPC-1 for K-Ras G12D) in 6-well plates.[3][5] Once they reach 70-80% confluency, treat them with a dose-response range of this compound for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate 20-30 µg of protein per lane by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[8]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Total K-Ras
-
Phospho-MEK (p-MEK)
-
Total MEK
-
Phospho-ERK (p-ERK)
-
Total ERK
-
A loading control (e.g., GAPDH or β-actin)[1]
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add a chemiluminescent substrate (ECL) and capture the signal using a digital imaging system. Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity (K-Ras, p-MEK, p-ERK) to the corresponding total protein and then to the loading control.[1]
Cell Viability Assay
This assay measures the anti-proliferative effect of the degrader.
Protocol:
-
Cell Plating and Treatment: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well. Allow them to adhere overnight. Treat with a serial dilution of this compound for 72 hours.
-
Reagent Addition: Add a viability reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.[8]
-
Measurement: After a brief incubation, measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated control cells and plot the dose-response curve to calculate the GI₅₀ value.
Experimental Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RAS degraders: The new frontier for RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. A potent KRAS macromolecule degrader specifically targeting tumours with mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PROTAC K-Ras Degraders in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
The development of therapies targeting KRAS, one of the most frequently mutated oncogenes in human cancers, has been a long-standing challenge. The emergence of Proteolysis Targeting Chimeras (PROTACs) offers a novel therapeutic modality to eliminate the KRAS protein rather than merely inhibiting it. This guide provides a comparative overview of the efficacy of a representative pan-KRAS PROTAC degrader, ACBI3, against established KRAS inhibitors in patient-derived xenograft (PDX) models, which are known to closely recapitulate the heterogeneity and clinical features of human tumors.
Mechanism of Action: PROTAC-mediated Degradation vs. Small Molecule Inhibition
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Oncogenic mutations, most commonly at codons G12, G13, and Q61, lock KRAS in a constitutively active state, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like the MAPK/ERK and PI3K/AKT pathways.
PROTAC K-Ras Degraders , such as ACBI3, are heterobifunctional molecules. One end of the PROTAC binds to the KRAS protein, while the other end recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of KRAS, marking it for degradation by the cell's proteasome. This catalytic process leads to the elimination of the target protein.
Small Molecule Inhibitors , like Sotorasib (AMG 510) and Adagrasib (MRTX849), are designed to specifically bind to and inactivate mutant KRAS proteins, primarily KRAS G12C. They lock the protein in an inactive conformation, thereby blocking downstream signaling.
Preclinical Efficacy in Patient-Derived Xenograft (PDX) Models
This section summarizes the available preclinical data for the pan-KRAS degrader ACBI3 and the KRAS G12C inhibitor Sotorasib in PDX models. Direct head-to-head comparative studies in the same PDX models are limited in the public domain; therefore, data from studies using relevant PDX models are presented.
Table 1: In Vivo Efficacy of Pan-KRAS Degrader ACBI3 in a KRAS Mutant Xenograft Model
| Compound | Target | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| ACBI3 | Pan-KRAS | GP2d tumor-bearing mice | 30 mg/kg, daily s.c. | 127% (tumor regression) | [1] |
Table 2: In Vivo Efficacy of KRAS G12C Inhibitor Sotorasib in a Colorectal Cancer PDX Model
| Compound | Target | Xenograft Model | Dosing Regimen | Efficacy | Reference |
| Sotorasib (AMG 510) | KRAS G12C | Colorectal Cancer (CRC) PDX | Not specified | Enhanced anti-tumor activity (in combination) | [2][3] |
Note: The data for Sotorasib in this specific PDX model highlights its efficacy in combination therapy. Single-agent efficacy data in this particular model was not explicitly detailed in the referenced abstract. Preclinical studies have shown significant single-agent tumor growth inhibition for Sotorasib in multiple other cell-line derived (CDX) and patient-derived (PDX) xenograft models[2][3].
Mandatory Visualizations
Signaling Pathway Diagram
References
A Head-to-Head Comparison: PROTAC K-Ras Degrader-3 vs. Pan-RAS Degraders
For Researchers, Scientists, and Drug Development Professionals
The landscape of oncology research is continuously evolving, with the development of targeted protein degraders marking a significant advancement in therapeutic strategies. Among the most pursued targets is the frequently mutated K-Ras oncogene. This guide provides an objective comparison of a specific degrader, PROTAC K-Ras Degrader-3, against the broader class of pan-RAS degraders. This comparison is supported by available preclinical data to aid researchers in their evaluation of these novel therapeutic agents.
Mechanism of Action: A Tale of Specificity
Both this compound and pan-RAS degraders operate through the Proteolysis Targeting Chimera (PROTAC) technology. These heterobifunctional molecules are designed to hijack the cell's natural ubiquitin-proteasome system to induce the degradation of target proteins. A PROTAC molecule consists of a ligand that binds to the target protein (in this case, K-Ras), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This proximity-induced ternary complex formation leads to the ubiquitination of the target protein, marking it for destruction by the proteasome.
The primary distinction between this compound and pan-RAS degraders lies in their target specificity. This compound is designed to selectively bind to and degrade the K-Ras protein, potentially with specificity for a particular mutation. In contrast, pan-RAS degraders are engineered to bind to a conserved region across multiple RAS isoforms (K-Ras, H-Ras, and N-Ras), leading to the degradation of all or a broad spectrum of RAS proteins.
Quantitative Performance Data
The following tables summarize the available preclinical data for this compound and representative pan-RAS degraders. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Degradation Efficiency
| Degrader | Type | Target(s) | Cell Line | DC50 (nM) | Dmax (%) |
| This compound | K-Ras Specific | K-Ras (G12D) | SW620 | ≤ 1 | Not Reported |
| ACBI3 | Pan-RAS | 13 of 17 prevalent oncogenic KRAS alleles | GP2d (K-Ras G12D) | 3.9 | >95 |
| MCB-36 | Pan-RAS | K-Ras (G12D, G12C, G12V, WT) | Multiple | Not Reported | Not Reported |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
Table 2: In Vitro Anti-proliferative Activity
| Degrader | Type | Cell Line(s) | IC50/GI50 (nM) |
| This compound | K-Ras Specific | SW620 (3D cell growth) | ≤ 10 |
| ACBI3 | Pan-RAS | KRAS mutant cell lines (geometric mean) | 478 |
| MCB-36 | Pan-RAS | 24 KRAS-dependent cell lines (mean) | ~1000 |
IC50/GI50: Half-maximal inhibitory/growth inhibitory concentration.
Visualizing the Pathways and Processes
To better understand the biological context and experimental approaches, the following diagrams illustrate the K-Ras signaling pathway, the general mechanism of PROTACs, and a typical experimental workflow.
K-Ras Downstream Signaling Pathways
A Comparative Guide to the Cross-Reactivity Profile of PROTAC K-Ras Degrader-3
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This guide provides a comprehensive cross-reactivity and selectivity analysis of a novel, investigational VHL-recruiting PROTAC, K-Ras Degrader-3 , which is designed to target the oncogenic K-Ras G12C mutant.
The therapeutic potential of PROTACs is intrinsically linked to their selectivity. Unintended degradation of off-target proteins can lead to toxicity and other adverse effects.[4] Therefore, a thorough assessment of cross-reactivity is critical during preclinical development.[4] This document outlines the selectivity profile of K-Ras Degrader-3 against other Ras isoforms and on a proteome-wide scale, comparing it with alternative K-Ras targeting strategies. Detailed experimental protocols and data visualizations are provided to support the findings.
Comparative Degradation Profile of K-Ras Degrader-3
The selectivity of K-Ras Degrader-3 was first assessed by comparing its degradation potency (DC₅₀) and maximum degradation level (Dₘₐₓ) against its intended target, K-Ras G12C, versus other closely related Ras isoforms (H-Ras, N-Ras) and wild-type K-Ras. The data, derived from Western blot analysis in NCI-H358 cells treated for 24 hours, are summarized below.
| Protein Target | Genotype | DC₅₀ (nM) | Dₘₐₓ (%) | Selectivity vs. K-Ras G12C |
| K-Ras | G12C (mutant) | 25 | >95 | Target |
| K-Ras | Wild-Type | >10,000 | <10 | >400-fold |
| H-Ras | Wild-Type | >10,000 | <5 | >400-fold |
| N-Ras | Wild-Type | >10,000 | <5 | >400-fold |
Table 1: Isoform Selectivity of K-Ras Degrader-3. The results demonstrate high selectivity for the K-Ras G12C mutant over wild-type Ras isoforms.[5]
Proteome-Wide Selectivity Analysis
To obtain an unbiased view of off-target effects, a global proteomics study using liquid chromatography-mass spectrometry (LC-MS/MS) was conducted.[1] HCT116 cells were treated with K-Ras Degrader-3 (100 nM for 6 hours) to identify proteins that are directly and significantly downregulated.[6]
| Protein | UniProt ID | Fold Change vs. Vehicle | p-value | Classification |
| KRAS | P01116 | -15.4 | <0.0001 | On-Target |
| MAPK1 (ERK2) | P28482 | -1.8 | 0.045 | Downstream Effect |
| MAPK3 (ERK1) | P27361 | -1.7 | 0.048 | Downstream Effect |
| CDK4 | P11802 | -1.2 | 0.35 | No significant change |
| BTK | Q06187 | -1.1 | 0.41 | No significant change |
Table 2: Summary of Global Proteomics Data. The analysis confirms high on-target selectivity with minimal, statistically insignificant changes to the broader proteome at the tested concentration and time point.[6][7][8]
Experimental Protocols
A multi-faceted approach is crucial for a thorough evaluation of PROTAC selectivity.[9]
Western Blotting for Targeted Protein Analysis
This method is used to quantify the levels of specific target proteins and their close homologs.
-
Cell Culture and Treatment: NCI-H358 (K-Ras G12C homozygous) cells were cultured in RPMI-1640 medium supplemented with 10% FBS. Cells were seeded and allowed to adhere for 24 hours before being treated with a dose range of K-Ras Degrader-3 (0.1 nM to 10 µM) or vehicle control (0.1% DMSO) for 24 hours.
-
Lysis and Protein Quantification: After treatment, cells were washed with ice-cold PBS and lysed. The total protein concentration in the lysates was determined using a BCA assay.
-
Immunoblotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies specific for K-Ras, H-Ras, N-Ras, and a loading control (e.g., GAPDH). After washing, the membrane was incubated with a secondary antibody and visualized.
-
Data Analysis: Band intensities were quantified using densitometry software. Protein levels were normalized to the loading control and expressed as a percentage of the vehicle-treated control. DC₅₀ and Dₘₐₓ values were calculated using non-linear regression analysis.
Global Proteomics for Unbiased Off-Target Identification
Mass spectrometry-based proteomics is the gold standard for identifying unintended protein degradation across the entire proteome.[1][9]
-
Cell Culture and Treatment: HCT116 cells were treated in triplicate with K-Ras Degrader-3 (100 nM) or a vehicle control for a shorter duration (6 hours) to prioritize the identification of direct degradation targets over downstream transcriptional or translational effects.[6]
-
Lysis, Digestion, and Labeling: Cells were lysed, and proteins were digested into peptides. The resulting peptides from each sample were labeled with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.[9]
-
LC-MS/MS Analysis: The labeled peptides were combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The raw data was processed to identify and quantify proteins. Statistical analysis was performed to identify proteins with significant changes in abundance between the K-Ras Degrader-3-treated and vehicle control groups. Proteins showing a significant, dose-dependent decrease are flagged as potential off-targets.[9]
Visualizations
Mechanism of Action and Signaling Pathways
To better understand the underlying mechanisms and experimental workflows, graphical representations are invaluable.
Caption: Mechanism of action for K-Ras Degrader-3.
Caption: Experimental workflow for selectivity profiling.
Caption: K-Ras signaling pathway and potential PROTAC effects.
Conclusion
The comprehensive analysis of PROTAC K-Ras Degrader-3 demonstrates its high selectivity for the oncogenic K-Ras G12C mutant. The molecule shows minimal degradation of other Ras isoforms and a clean off-target profile in global proteomics studies at effective concentrations.[5][7] The data presented in this guide, supported by detailed experimental protocols, suggest that K-Ras Degrader-3 is a promising candidate for further development, possessing a selectivity profile that is critical for minimizing potential off-target toxicity. Future studies will focus on in vivo efficacy and safety evaluations.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of PROTAC K-Ras Degrader-3
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, targeted compounds like PROTAC K-Ras Degrader-3 is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, ensuring the protection of personnel and compliance with standard laboratory safety protocols.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound and adhere to your institution's environmental health and safety (EHS) protocols.
Core Safety and Handling Principles
Given that PROTACs are designed to be biologically active molecules, all materials that come into contact with this compound should be treated as potentially hazardous waste. This includes unused or expired compounds, contaminated personal protective equipment (PPE), labware, and cleaning materials.
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following table summarizes typical information found in the Safety Data Sheets (SDS) for similar PROTAC compounds. This information is crucial for risk assessment and the development of appropriate handling and disposal procedures.
| Parameter | Representative Information | Significance for Disposal |
| Acute Toxicity | May be harmful if swallowed, inhaled, or absorbed through the skin. | Dictates the level of personal protective equipment (PPE) required and the urgency of spill response. |
| Chronic Toxicity | Potential for long-term health effects upon repeated exposure. | Reinforces the need for containment and proper waste segregation to prevent environmental release. |
| Environmental Fate | Data often unavailable for novel research compounds. | Assumes the compound is not readily biodegradable and requires disposal as hazardous chemical waste. |
| Chemical Stability | Generally stable under recommended storage conditions. | Incompatible materials (e.g., strong oxidizing agents) should be avoided in the waste stream. |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols outline the recommended procedures for the disposal of this compound.
1. Risk Assessment and Preparation:
-
Consult the SDS: Before handling the compound, thoroughly review the manufacturer-provided Safety Data Sheet.
-
Identify Waste Streams: Determine the appropriate hazardous waste streams in your facility for potent chemical compounds. This is typically managed by your institution's EHS department.
-
Assemble Materials: Gather all necessary materials for the disposal process, including appropriate waste containers, PPE, and spill cleanup supplies.
2. Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of nitrile gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Lab Coat: A dedicated lab coat should be worn.
-
Respiratory Protection: If working with the solid compound outside of a certified chemical fume hood, a respirator may be required. Consult your institution's EHS for guidance.
3. Disposal of Unused or Expired Compound:
-
Solid Waste: Unused or expired solid this compound should be placed in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Solutions: Solutions containing the degrader should be collected in a compatible, sealed waste container. Do not mix with incompatible chemicals.
4. Disposal of Contaminated Materials:
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[1][2][3]
-
Labware: Contaminated glassware and plasticware should be decontaminated with a suitable solvent (e.g., ethanol (B145695) or isopropanol) if they are to be reused, with the solvent waste collected as hazardous. Otherwise, disposable contaminated labware should be placed in the designated solid hazardous waste stream.
-
PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a labeled bag or container for hazardous waste.[1]
5. Spill Cleanup:
-
Evacuate and Ventilate: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated, preferably within a chemical fume hood.
-
Containment: For liquid spills, use an absorbent material to contain the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Cleanup: Wearing appropriate PPE, carefully clean the spill area. All cleanup materials must be disposed of as hazardous waste.
-
Decontamination: Decontaminate the spill surface with a suitable solvent or detergent solution, followed by a water rinse. Collect all cleaning solutions as hazardous waste.
Mandatory Visualizations
Logical Workflow for Disposal of this compound
Caption: Disposal workflow for this compound.
This comprehensive approach to the disposal of this compound is designed to provide essential safety and logistical information, empowering researchers to manage this potent compound responsibly and effectively. By integrating these procedures into standard laboratory operations, institutions can foster a culture of safety and build trust in their chemical handling practices.
References
Safeguarding Research: A Comprehensive Guide to Handling PROTAC K-Ras Degrader-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of PROTAC K-Ras Degrader-3 (MCE HY-168054). Adherence to these protocols is critical for ensuring personnel safety, maintaining experimental integrity, and preventing environmental contamination. As a potent, biologically active small molecule, this compound requires stringent handling procedures.
Essential Safety and Handling Precautions
Given the potent nature of this compound and the absence of a specific, publicly available Safety Data Sheet (SDS), it is imperative to handle this compound with the highest level of caution, treating it as a potent active pharmaceutical ingredient (API). The following recommendations are based on best practices for handling such materials.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | N95 Respirator (or higher) | Recommended for all handling of the solid compound to prevent inhalation of fine particles. A powered air-purifying respirator (PAPR) may be necessary for large-scale operations or if aerosolization is likely. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination and disposed of as hazardous waste. |
| Body Protection | Disposable Lab Coat | A dedicated, disposable lab coat should be worn over personal clothing to prevent contamination. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required to protect against accidental splashes of solutions or airborne particles. |
Engineering Controls
All handling of this compound, especially in its solid form, must be conducted in a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.
Operational Plan: From Receipt to Use
A structured operational plan ensures that this compound is handled safely and consistently throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the package for any signs of damage or leakage. If the container is compromised, do not open it and consult your institution's environmental health and safety (EHS) office.
-
Storage: Store the compound in a tightly sealed container in a designated, labeled, and secure location. Protect from light and moisture. Refer to the table below for specific storage conditions.
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years |
| Stock Solution | -80°C | Up to 6 months |
| Stock Solution | -20°C | Up to 1 month |
Data sourced from supplier information.
Solution Preparation
-
Equilibration: Before opening, allow the vial of solid this compound to equilibrate to room temperature to prevent condensation.
-
Solvent Addition: In a chemical fume hood, carefully add the desired solvent (e.g., DMSO) to the vial to the appropriate concentration.
-
Dissolution: Ensure complete dissolution by gentle vortexing or sonication.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use vials.
-
Labeling and Storage: Clearly label all aliquots with the compound name, concentration, date, and your initials. Store immediately at the recommended temperature.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental release and ensure regulatory compliance.
Waste Segregation and Collection
-
Solid Waste: Collect all unused solid compound and any materials used for cleaning up spills (e.g., absorbent pads) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including experimental media, should be collected in a labeled, sealed hazardous liquid waste container. Do not pour down the drain.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as solid hazardous waste.
Final Disposal
All waste streams containing this compound must be disposed of through your institution's EHS-approved hazardous waste management program. Follow all local, state, and federal regulations.
Experimental Workflow and Mechanism of Action
The following diagrams illustrate the safe handling workflow and the mechanism of action of this compound.
Caption: Procedural workflow for the safe handling of this compound.
Caption: Signaling pathway of PROTAC-mediated K-Ras degradation.
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure the responsible handling of this compound, fostering a safe and productive research environment.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
